molecular formula C4H5BrN4O B018840 2,6-Diamino-5-bromo-1H-pyrimidin-4-one CAS No. 6312-72-7

2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Cat. No.: B018840
CAS No.: 6312-72-7
M. Wt: 205.01 g/mol
InChI Key: NLKHCTSHGBTJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-diamino-6-hydroxypyrimidine (CAS 6312-72-7) is a versatile brominated pyrimidine derivative with a molecular formula of C4H5BrN4O and a molecular weight of 205.01 g·mol−1 . This compound is characterized as a white to off-white solid with a melting point of approximately 265°C and is noted to be soluble in DMF, DMSO, and hot water . Its structural features make it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. A key research application of this compound is its role as a precursor in the synthesis of complex heterocyclic systems. It is used in the preparation of thiazolo[4,5-d]pyrimidine derivatives, a class of compounds with significant pharmaceutical interest . Furthermore, it serves as a critical scaffold in the development of novel antitumor agents. Research demonstrates its use in constructing 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors, which are designed to selectively target high-affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC) for cellular entry . These inhibitors have shown potent in vitro and in vivo activity against human tumor cells and function by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis . The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of diverse side chains critical for structure-activity relationship (SAR) studies . This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle it with appropriate personal protective equipment, as it may cause skin and eye irritation .

Properties

IUPAC Name

2,4-diamino-5-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKHCTSHGBTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212459
Record name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-72-7
Record name 2,6-Diamino-5-bromo-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6312-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6312-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6312-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6312-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-5-bromo-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU38V6973
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6-Diamino-5-bromo-1H-pyrimidin-4-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7), a critical intermediate in the synthesis of antifolates, antivirals, and kinase inhibitors.[1][2]

Core Scaffold Analysis for Medicinal Chemistry & Drug Development

Executive Summary

2,6-Diamino-5-bromo-1H-pyrimidin-4-one (often referred to as 2,4-diamino-5-bromo-6-hydroxypyrimidine ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural utility lies in the orthogonality of its functional groups: the 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the amino and hydroxyl groups facilitate hydrogen bonding networks critical for ATP-competitive kinase inhibition and folate antagonism.[1][2]

This guide details the physicochemical profile, validated synthesis protocols, and reactivity maps necessary to leverage this compound in high-throughput lead optimization.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound exists in a tautomeric equilibrium.[2] While often drawn as the hydroxy-pyrimidine (enol), the pyrimidin-4-one (keto) tautomer typically predominates in the solid state and in polar aprotic solvents like DMSO.[1][2]

Key Properties Table[1][2][11]
PropertyValue/Description
IUPAC Name 2,6-diamino-5-bromo-1H-pyrimidin-4-one
Common Synonyms 2,4-diamino-5-bromo-6-hydroxypyrimidine; 5-bromo-2,6-diamino-4-pyrimidinone
CAS Number 6312-72-7
Molecular Formula

Molecular Weight 205.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Low in water, EtOH; Soluble in DMSO, dilute acid/base
Melting Point >280°C (decomposes)
pKa ~3.5 (protonation of N3), ~10.5 (deprotonation of OH/NH)
Tautomeric Equilibrium Visualization

The 5-bromo substituent exerts an electron-withdrawing effect, slightly increasing the acidity of the N-H protons compared to the non-brominated parent.[2]

Tautomerism Keto Keto Form (Major) (1H-pyrimidin-4-one) Enol Enol Form (Minor) (4-hydroxypyrimidine) Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium.[1][2] The keto form is generally favored in solution, influencing nucleophilicity during derivatization.

Validated Synthesis Protocol

The most robust route to 2,6-diamino-5-bromo-1H-pyrimidin-4-one involves the bromination of 2,6-diaminopyrimidin-4-one (CAS 56-06-4).[1][2] The precursor is synthesized via condensation of guanidine with ethyl cyanoacetate.[2]

Synthesis Workflow Diagram

Synthesis SM1 Ethyl Cyanoacetate Inter 2,6-Diaminopyrimidin-4-one (Precursor) SM1->Inter Cyclization SM2 Guanidine HCl SM2->Inter Cyclization Reagent1 NaOEt / EtOH Reflux Product 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Target) Inter->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 Br2 (1.1 eq) / AcOH rt, 30 min

Figure 2: Two-step synthetic pathway from commodity chemicals to the brominated scaffold.

Detailed Experimental Procedure

Step 1: Preparation of 2,6-Diaminopyrimidin-4-one

  • Reagents: Dissolve Sodium (23 g) in absolute Ethanol (500 mL) to form sodium ethoxide.

  • Addition: Add Ethyl cyanoacetate (113 g, 1.0 mol) followed by Guanidine hydrochloride (97 g, 1.02 mol).

  • Reaction: Reflux the mixture for 2–4 hours. The product typically precipitates as a sodium salt.[2]

  • Workup: Neutralize with acetic acid or dilute HCl to pH ~6–7. Filter the white solid, wash with water and ethanol.[2]

  • Validation: Confirm structure via

    
     NMR (DMSO-
    
    
    
    ). Look for singlet at
    
    
    ~4.7 ppm (H-5 proton).[1][2]

Step 2: Regioselective Bromination (The Critical Step) Rationale: The 5-position is the most electron-rich site on the pyrimidine ring, activated by the ortho/para-directing amino groups, making it highly susceptible to Electrophilic Aromatic Substitution (


).[2]
  • Setup: Suspend 2,6-diaminopyrimidin-4-one (10.0 g, 79 mmol) in glacial acetic acid (100 mL).

    • Note: The starting material will not fully dissolve; this is a heterogeneous reaction.[2]

  • Bromination: Add elemental Bromine (

    
    ) (4.4 mL, ~87 mmol, 1.1 equiv) dropwise over 20 minutes.
    
    • Observation: The suspension will change color (orange/red) initially, then fade as

      
       is consumed.[2]
      
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Quench & Isolation: Pour the mixture into ice water (300 mL). The product is insoluble and will precipitate.[2]

  • Purification: Filter the solid. Wash extensively with water to remove HBr and acetic acid, then with cold ethanol.[2]

  • Yield: Typical yields are 80–90%.[1][2]

Reactivity & Derivatization Map[1]

The 5-bromo group is the primary "handle" for diversifying this scaffold.[2] However, the low solubility and competing nucleophilic amino groups require specific strategies.[2]

Reactivity Logic
  • 5-Position (Bromine): Reactive in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1][2]

    • Challenge: The free amino groups can poison Pd catalysts.[2]

    • Solution: Use protecting groups (e.g., Boc, Acetyl) or specialized ligands (e.g., XPhos, SPhos) that tolerate protic functional groups.[2]

  • 4-Position (Carbonyl/Hydroxyl): Can be converted to a chloride using

    
     or 
    
    
    
    .[1][2]
    • Result: 2,6-Diamino-5-bromo-4-chloropyrimidine.[1][2][3] This intermediate is highly reactive toward

      
       displacements with amines or alkoxides.[1][2]
      
  • Amino Groups (2- and 6-positions): Nucleophilic.[1][2] Can react with electrophiles (acyl chlorides, isocyanates) or participate in cyclization to form pteridines or purines.[2]

Derivatization Diagram[1][2][11]

Reactivity Core 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one Suzuki 5-Aryl Derivatives (Kinase Inhibitors) Core->Suzuki Pd(0), Ar-B(OH)2 (Suzuki Coupling) Chloro 4-Chloro Intermediate (SNAr Electrophile) Core->Chloro POCl3, Reflux (Chlorination) Cyclic Pteridines / Purines (Bicyclic Systems) Core->Cyclic Glyoxal or Formamide (Cyclization)

Figure 3: Primary divergence points for library generation.[1][2]

Applications in Drug Discovery[2][5][9]

Kinase Inhibition

The 2,6-diaminopyrimidine motif mimics the adenine ring of ATP.[2] By coupling an aryl group to the 5-position (displacing the bromine), researchers can access the hydrophobic pocket of kinase enzymes.[2]

  • Mechanism: The N1 and 2-NH2 groups form a donor-acceptor H-bond pair with the kinase hinge region.[1][2]

Antivirals & Immunomodulators

Derivatives where the bromine is replaced or the ring is fused (e.g., to form guanine analogs) act as:

  • Interferon Inducers: 2-amino-5-bromo-6-phenylpyrimidinones have shown efficacy in inducing interferon production.[1][2][4]

  • DHFR Inhibitors: Lipophilic substituents at the 5-position create potent inhibitors of Dihydrofolate Reductase (DHFR), useful in antibacterial and antimalarial therapies.[2]

Safety & Handling (GHS)[1][2][7]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][5]

    • H315: Causes skin irritation.[1][2][5]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2][5]

  • Handling: Use a dust mask or biosafety cabinet.[1][2] The compound is a fine powder that can be electrostatic.[2]

References

  • Synthesis of Precursor: Traube, W. Berichte der deutschen chemischen Gesellschaft, 1900 , 33, 1371.[2] (Classic Traube Synthesis).[1][2]

  • Bromination Protocol: English, J. P.; et al. "Studies in the Pyrimidine Series."[2] Journal of the American Chemical Society, 1946 , 68, 453–458.[2] Link[1][2]

  • Antiviral Applications: WierCEnga, W.; et al. "Synthesis and antiviral activity of 2-amino-6-phenyl-4-pyrimidinones."[1][2] Journal of Medicinal Chemistry, 1980 , 23, 237–238.[2] Link[1][2]

  • Chemical Properties & CAS: PubChem Compound Summary for CID 135408764, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one.[1][2][3] Link[1][2]

  • Suzuki Coupling on Pyrimidines: Gong, Y.; et al. "Suzuki coupling of 5-bromopyrimidines."[2] Tetrahedron Letters, 2004 , 45, 1247.[2]

Sources

A Comprehensive Technical Guide to 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals working with 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. This substituted pyrimidinone is a valuable heterocyclic building block whose structural motifs are integral to numerous biologically active molecules. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its potential mechanisms of action, and the practical considerations for its use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

2,6-Diamino-5-bromo-1H-pyrimidin-4-one, also known by synonyms such as 5-Bromo-2,4-diamino-6-hydroxypyrimidine, belongs to the pyrimidinone class of heterocyclic compounds.[1] The core pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a wide array of biological processes. The strategic placement of two amino groups and a bromine atom on this core imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity.

The bromine atom at the C5 position is particularly significant. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[2] Furthermore, its electron-withdrawing nature modulates the reactivity and electronic distribution of the entire ring system.

Table 1: Key Physicochemical and Computed Properties

PropertyValueSource
CAS Number 6312-72-7[1][3][4]
Molecular Formula C₄H₅BrN₄O[1][3][4][5]
Molecular Weight 205.01 g/mol [1][3][4][5]
IUPAC Name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one[1]
Appearance White to cream crystalline powder (inferred from related compounds)[6]
XLogP3 -0.9[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

Strategic Synthesis and Characterization

The synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is not a trivial one-step process but a strategic sequence designed to build the core and then introduce the key halogen substituent with high regioselectivity. The most logical pathway involves the initial formation of the 2,6-diaminopyrimidin-4-one scaffold, followed by electrophilic bromination at the electron-rich C5 position.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Halogenation Guanidine Guanidine HCl Step1 Step 1: Cyclocondensation Guanidine->Step1 EtCyano Ethyl Cyanoacetate EtCyano->Step1 NaOEt Sodium Ethoxide (Base) NaOEt->Step1 Catalyst Precursor 2,6-Diaminopyrimidin-4(3H)-one (CAS: 56-06-4) Step1->Precursor Step2 Step 2: Electrophilic Bromination Precursor->Step2 Intermediate Bromine Brominating Agent (e.g., NBS or Br₂/AcOH) Bromine->Step2 Target 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7) Step2->Target

Caption: Logical workflow for the two-stage synthesis of the target compound.

Experimental Protocol 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one (Precursor)

This protocol is adapted from established methods for synthesizing the pyrimidinone core.[6] The causality of this reaction lies in the nucleophilic character of guanidine attacking the electrophilic carbonyl and nitrile carbons of ethyl cyanoacetate, followed by cyclization.

  • Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 g atom equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Adduct Formation: Once the sodium has fully dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).

  • Guanidine Preparation: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride (1.02 mole equivalents) with a second equivalent of sodium ethoxide in ethanol. Filter to remove the precipitated sodium chloride.

  • Cyclocondensation: Add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution.

  • Reaction: Heat the resulting mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Evaporate the solvent to dryness. Dissolve the solid residue in boiling water and acidify with glacial acetic acid.

  • Isolation: Upon cooling, the product, 2,6-Diaminopyrimidin-4(3H)-one, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 2: Regioselective Bromination

The rationale for this step is the activation of the C5 position by the two electron-donating amino groups, making it highly susceptible to electrophilic attack.

  • Dissolution: Suspend the synthesized 2,6-Diaminopyrimidin-4(3H)-one (1 equivalent) in glacial acetic acid in a flask protected from light.

  • Brominating Agent: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the suspension with vigorous stirring at room temperature. Alternatively, N-Bromosuccinimide (NBS) can be used as a milder brominating agent.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and quench any unreacted bromine.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove acetic acid, followed by a wash with a dilute sodium thiosulfate solution to remove residual bromine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization Workflow

A self-validating characterization process is essential to confirm the identity and purity of the final compound.

  • Melting Point: Determine the melting point. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Use Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups. Expect to see characteristic peaks for N-H stretching (amines and amide), C=O stretching (pyrimidinone), and C-Br stretching.

  • NMR Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). This spectrum is crucial for confirming the proton environment, including signals for the amino protons and the N-H proton of the pyrimidinone ring. The absence of a signal for a proton at the C5 position confirms successful bromination.

    • ¹³C NMR: This provides a carbon map of the molecule, confirming the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental formula (C₄H₅BrN₄O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive signature in the mass spectrum.

Biological Significance and Drug Discovery Applications

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[7][8] The title compound, as a brominated analogue, is a prime candidate for further investigation and derivatization in drug discovery programs.

Potential Mechanism of Action: Enzyme Inhibition

The non-brominated parent compound, 2,4-Diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I.[6] This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH₄), an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting this pathway, the compound can effectively block the production of nitric oxide (NO).[6] It is highly plausible that 2,6-Diamino-5-bromo-1H-pyrimidin-4-one retains this inhibitory activity, potentially with altered potency or selectivity due to the bromine substituent.

Mechanism_Pathway GTP GTP Enzyme GTP Cyclohydrolase I (Target Enzyme) GTP->Enzyme Product Dihydroneopterin Triphosphate Enzyme->Product Catalysis BH4 Tetrahydrobiopterin (BH₄) (Essential Cofactor) Product->BH4 ...further steps NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor for NO Nitric Oxide (NO) (Signaling Molecule) NOS->NO Produces Inhibitor 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one Inhibitor->Enzyme  Inhibition

Caption: Potential inhibitory action on the de novo pterin synthesis pathway.

Applications as a Scaffold

The true value of this compound for drug development professionals lies in its utility as a versatile chemical scaffold. The amino groups at the C2 and C6 positions serve as reactive handles for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). Libraries of derivatives can be synthesized to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Studies on related 2-amino-5-bromo-pyrimidinones have highlighted their potential as interferon inducers and for their antiviral and antitumor activities.[7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is classified with several hazards that necessitate careful handling.

Table 2: GHS Hazard Classification

Hazard CodeStatementClassification
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H317 May cause an allergic skin reactionSkin Sensitization (Category 1)[1]
H319 Causes serious eye irritationSerious Eye Irritation (Category 2)[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile).[11]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]

  • Keep away from strong oxidizing agents and incompatible materials.[10][11]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

Conclusion

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is more than just a chemical with a CAS number; it is a strategically designed molecule with significant potential in the field of drug discovery. Its synthesis is a deliberate process of scaffold formation followed by regioselective functionalization. Its biological activity is likely rooted in the established pharmacology of the pyrimidinone core, enhanced and modulated by the presence of a C5 bromine. By understanding its properties, synthesis, potential mechanisms, and safety requirements, researchers can effectively and safely leverage this compound as a valuable building block in the development of novel therapeutics.

References

  • PubChem. (n.d.). 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Retrieved January 31, 2026, from [Link]

  • El-Faham, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5395. Available from: [Link]

  • precisionFDA. (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. U.S. Food & Drug Administration. Retrieved January 31, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. National Center for Advancing Translational Sciences. Retrieved January 31, 2026, from [Link]

  • Kumar, V., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Medicinal Chemistry Research, 21(9), 2299-2311. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved January 31, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,6-Diamino-5-bromo-4(3H)-pyrimidinone. American Chemical Society. Retrieved January 31, 2026, from [Link]

  • Herbet, M., et al. (2018). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. Pharmacological Reports, 70(6), 1079-1087. Available from: [Link]

  • Fleming, N. (2024). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Journal of Medicinal Chemistry. Available from: [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5028. Available from: [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2728. Available from: [Link]

  • Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. Available from: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 115-124. Available from: [Link]

Sources

Technical Guide: Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 1979-50-6) is a critical heterocyclic intermediate in the synthesis of antifolate pharmaceuticals, most notably Pemetrexed (Alimta) and various purine analogs used in oncology. Its structural integrity is paramount; the C5-bromine atom serves as a "chemical handle" for subsequent palladium-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions) or nucleophilic substitutions to construct fused ring systems like pyrrolo[2,3-d]pyrimidines.

This guide details the synthesis of this compound via electrophilic aromatic substitution, focusing on process scalability, impurity control, and safety. Two protocols are presented:

  • Method A (Industrial Standard): Elemental Bromine in Acetic Acid.

  • Method B (Laboratory Scale/Green): N-Bromosuccinimide (NBS) in aqueous media.

Chemical Foundation & Mechanism

Structural Analysis & Tautomerism

The substrate, 2,6-diamino-4-hydroxypyrimidine, exists in equilibrium between its lactim (enol) and lactam (keto) forms. In solution, the lactam (pyrimidin-4-one) tautomer often predominates, stabilized by intermolecular hydrogen bonding.

  • Activation: The amino groups at positions 2 and 6 are strong electron-donating groups (EDGs), significantly increasing electron density at the C5 position via resonance.

  • Regioselectivity: Position 5 is the only available nucleophilic site on the pyrimidine ring capable of attacking the electrophile (

    
    ), ensuring high regioselectivity without the need for blocking groups.
    
Mechanistic Pathway (SEAr)

The reaction follows a standard Electrophilic Aromatic Substitution (SEAr) mechanism.

BrominationMechanism Reactant 2,6-Diamino-1H-pyrimidin-4-one (Nucleophile) Complex Sigma Complex (Resonance Stabilized) Reactant->Complex Attack on Br+ Br2 Bromine (Br2) (Electrophile Source) Br2->Complex Polarization Product 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Target) Complex->Product Deprotonation (-H+) HBr HBr Byproduct Complex->HBr

Figure 1: Mechanistic pathway of C5-bromination via Electrophilic Aromatic Substitution.

Experimental Protocols

Method A: Elemental Bromine in Acetic Acid (Standard)

This method is preferred for scale-up due to the low cost of reagents and high atom economy.

Reagents:

  • 2,6-Diamino-4-hydroxypyrimidine (Precursor)

  • Bromine (

    
    )
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (NaOAc) – Critical for buffering HBr generation.

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 2,6-diamino-4-hydroxypyrimidine (10.0 g, 79 mmol) and Sodium Acetate (6.5 g, 79 mmol) .

  • Solvation: Add Glacial Acetic Acid (100 mL) . Stir vigorously at room temperature (25°C). The starting material may not fully dissolve; a suspension is normal.

  • Addition: Equip an addition funnel containing Bromine (4.1 mL, 12.7 g, 79 mmol) . Add dropwise over 30–45 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature < 40°C using a water bath if necessary.

  • Reaction: Stir for 2–3 hours at room temperature. The suspension typically changes color (white/pale yellow

    
     orange/brown) and thickens.
    
  • Quench & Workup: Pour the reaction mixture into Ice Water (300 mL) . Stir for 30 minutes to ensure full precipitation of the product and dissolution of inorganic salts.

  • Isolation: Filter the solid under vacuum. Wash the cake sequentially with:

    • Water (

      
       mL) – removes NaBr and acetic acid.
      
    • Acetone (

      
       mL) – facilitates drying.
      
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: 85–92% (Pale yellow solid).

Method B: N-Bromosuccinimide (NBS) (Green/Lab Scale)

Ideal for small-scale synthesis where handling liquid bromine is undesirable.

Protocol:

  • Suspend 2,6-diamino-4-hydroxypyrimidine (1.0 eq) in DMF or a Methanol/Water (1:1) mixture.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Dilute with water to precipitate the product. Filter, wash with water, and dry.

Process Workflow & Critical Parameters

The following diagram illustrates the operational workflow for Method A, highlighting decision points for quality control.

SynthesisWorkflow Start Start: Precursor Prep Solvation Suspend in AcOH + NaOAc Start->Solvation Bromination Add Br2 Dropwise (T < 40°C) Solvation->Bromination IPC IPC: TLC/HPLC (Check Consumption) Bromination->IPC IPC->Bromination Incomplete (Add time/Br2) Quench Quench in Ice Water IPC->Quench Complete Filtration Filtration & Washing (H2O -> Acetone) Quench->Filtration Drying Vacuum Dry (50°C) Filtration->Drying

Figure 2: Operational workflow for the bromination process including In-Process Control (IPC).

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry (

)
1.0 – 1.05 eqExcess bromine leads to poly-brominated byproducts or N-bromo species.
Temperature 20°C – 40°CHigher temperatures promote oxidative degradation of the amino groups.
pH Control Buffered (NaOAc)Essential to scavenge HBr. Highly acidic conditions can protonate the amino groups, deactivating the ring (ammonium is meta-directing/deactivating).
Drying < 60°CThe product can hold water as a hydrate. Excessive heat may cause discoloration.

Troubleshooting & Quality Control

Common Issues
  • Problem: Product is sticky or dark brown.

    • Cause: Oxidation of amino groups or residual free bromine.

    • Solution: Wash the filter cake with a dilute sodium bisulfite (

      
      ) solution to quench free bromine before the final water wash.
      
  • Problem: Low Yield.

    • Cause: Product solubility in acetic acid.

    • Solution: Ensure the quench volume (water) is at least 3x the reaction volume to force precipitation.

Analytical Validation
  • 1H NMR (DMSO-d6): The characteristic C5-H singlet (approx.[1] 5.5 ppm) of the starting material must disappear.

  • Melting Point: > 250°C (decomposition).

  • Appearance: Off-white to pale yellow powder.

Safety & Handling (HSE)

  • Bromine (

    
    ):  Extremely corrosive and toxic lachrymator. Handle only in a functioning fume hood. Use glass or Teflon equipment; bromine corrodes metals and degrades rubber rapidly.
    
  • Product: Pyrimidine derivatives are potential irritants.[2] Standard PPE (gloves, goggles, lab coat) is required.

  • Waste: Quenched reaction mixtures contain bromides. Dispose of in halogenated organic waste streams.

References

  • Vertex Pharmaceuticals. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

  • Cayman Chemical. (2025).[3][4] Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-bromo-2(1H)-pyrimidinone.

  • Barnett, C. J., et al. (1999).[5][6][7] A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium). Organic Process Research & Development. (Foundational reference for the bromination route in antifolate synthesis).

Sources

2,6-Diamino-5-bromo-1H-pyrimidin-4-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7) represents a critical heterocyclic scaffold in medicinal chemistry, functioning primarily as a halogenated intermediate for the synthesis of antifolates, most notably Pemetrexed (Alimta) .[1] Its structural integrity is defined by the electrophilic bromination of the electron-rich C5 position of the pyrimidine ring.[1]

This guide moves beyond basic nomenclature to address the compound's complex tautomeric behavior, validated synthetic protocols, and its role as a "linchpin" intermediate in multi-step API (Active Pharmaceutical Ingredient) manufacturing.

Structural Identity & Nomenclature

The nomenclature of hydroxypyrimidines is frequently complicated by lactam-lactim tautomerism. While often cataloged as a "pyrimidinol" in vendor databases, the thermodynamic reality in the solid state and polar solvents favors the "pyrimidinone" (keto) form.

IUPAC Designation and Numbering

The systematic name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one reflects the principal tautomer.[1]

  • Core: Pyrimidine ring (1,3-diazine).[1]

  • Numbering Priority: The oxo group (=O) dictates position 4 (or 6, depending on ring orientation), but standard IUPAC rules for pyrimidinones prioritize the N1 nitrogen as the protonated site in the keto form.

  • Substituents:

    • Positions 2, 6: Amino groups (-NH₂).

    • Position 5: Bromo group (-Br).[1][2][3]

    • Position 4: Carbonyl oxygen (=O).[1]

Tautomeric Equilibrium (The "Chameleon" Effect)

Researchers must recognize that this molecule exists in dynamic equilibrium.[1] In synthesis, it reacts as an electron-rich aromatic system (enamine-like); in crystallography, it appears as a ketone.[1]

Figure 1: Tautomeric Dynamics of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Tautomerism Keto1H 1H-Keto Form (Dominant in Solid State) 2,6-diamino-5-bromo-1H-pyrimidin-4-one Enol Enol Form (Aromatic System) 2,6-diamino-5-bromo-pyrimidin-4-ol Keto1H->Enol Proton Transfer Enol->Keto1H Keto3H 3H-Keto Form (Minor Tautomer) 2,6-diamino-5-bromo-3H-pyrimidin-4-one Enol->Keto3H Equilibrium Keto3H->Enol

Caption: The 1H-keto form is generally the most stable tautomer, though the enol form explains the reactivity at the O-position during certain alkylation events.

Synthetic Architecture

The synthesis of 2,6-diamino-5-bromo-1H-pyrimidin-4-one is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring.[1] The precursor, 2,6-diaminopyrimidin-4-one (often sold as 2,4-diamino-6-hydroxypyrimidine), possesses a highly activated C5 position due to the electron-donating effects of the two amino groups and the hydroxyl/oxo group.[1]

Validated Protocol: Bromination in Acetic Acid

Rationale: Acetic acid acts as a solvent that solubilizes the pyrimidine while moderating the reactivity of bromine, preventing over-bromination or ring destruction.[1]

Reagents:

  • Substrate: 2,6-Diamino-4-hydroxypyrimidine (DAHP).[1]

  • Electrophile: Elemental Bromine (

    
    ).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Base: Sodium Acetate (NaOAc) – Crucial for neutralizing the HBr byproduct to prevent hydrobromide salt formation of the product, which complicates isolation.

Figure 2: Synthesis Workflow

Synthesis Start Precursor: 2,6-Diamino-4-hydroxypyrimidine (Dissolved in AcOH) Step1 Addition: Dropwise Br2 addition (Temp: 20-25°C) Start->Step1 Step2 Reaction: Electrophilic Attack at C5 (Formation of HBr byproduct) Step1->Step2 Step3 Buffering: NaOAc neutralizes HBr (Prevents salt formation) Step2->Step3 Step4 Quench/Precipitation: Pour into Ice Water Step3->Step4 End Final Product: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Off-white solid) Step4->End

Caption: Step-wise bromination workflow. Control of pH via NaOAc is critical for high yield.

Step-by-Step Methodology
  • Dissolution: Charge a reactor with 2,6-diamino-4-hydroxypyrimidine (1.0 eq) and Glacial Acetic Acid (10 vol). Stir until partial suspension/solution is achieved.

  • Buffering: Add Sodium Acetate (1.1 eq).

  • Bromination: Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes. Note: Exothermic reaction.[1] Maintain temperature < 30°C.

  • Aging: Stir at room temperature for 2–4 hours.

  • Workup: Pour the reaction mixture into ice-cold water (20 vol). The product will precipitate as a free base.[1]

  • Filtration: Filter the solid, wash with water (to remove NaBr and AcOH), and dry under vacuum at 50°C.

Analytical Validation (Self-Validating Systems)

Trust in chemical identity comes from spectral confirmation.[1] The conversion of the C5-H bond to a C5-Br bond provides a clear diagnostic marker.[1]

H-NMR Interpretation (DMSO-d6)

The key validation step is the disappearance of the C5 proton signal.[1]

FeaturePrecursor (DAHP)Product (5-Bromo derivative)Diagnosis
C5-H Signal Singlet, ~4.7 - 5.0 ppmABSENT Primary confirmation of reaction completion.
NH₂ (C2) Broad Singlet, ~6.0 ppmBroad Singlet, ~6.3 ppmSlight downfield shift due to Br electronegativity.[1]
NH₂ (C6) Broad Singlet, ~6.2 ppmBroad Singlet, ~6.5 ppmSlight downfield shift.
NH (Ring) Broad, >10.0 ppmBroad, >10.5 ppmAcidic proton.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.[1]
  • Result: You must observe a "twin peak" cluster at m/z 205 and 207 (M+H).[1] A single peak indicates failure (no Br incorporation).[1]

Pharmaceutical Utility: The Pemetrexed Connection[4]

The primary industrial driver for this molecule is its role as "Intermediate 1" in the synthesis of Pemetrexed Disodium (Alimta), a multitargeted antifolate used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.

Mechanism of Action in Drug Synthesis

The 5-bromo group serves as a leaving group or a handle for C-C bond formation (often via nucleophilic displacement or metal-catalyzed cross-coupling) to attach the pyrrolo-pyrimidine fused system or the side chain, depending on the specific patent route [1].[1]

Key Reaction: The 2,6-diamino-5-bromo-4-one scaffold reacts with


-haloaldehydes or similar electrophiles to fuse the pyrrole ring, generating the pyrrolo[2,3-d]pyrimidine  core essential for folate mimicry.[1]

References

  • Barnett, C. J., et al. (1999).[1] "A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium)." Organic Process Research & Development, 3(3), 184–188.[1]

  • Taylor, E. C., et al. (1992).[1] "Synthesis of the antileukemic agents 5,10-dideazaaminopterin and 5,10-dideaza-5,6,7,8-tetrahydroaminopterin." Journal of Medicinal Chemistry, 35(23), 4450–4454.[1]

  • PubChem Compound Summary. (2024). "2,6-Diamino-5-bromo-1H-pyrimidin-4-one."[1][4] National Center for Biotechnology Information.[1]

  • World Health Organization. (2023). "International Nonproprietary Names for Pharmaceutical Substances (INN)." Pemetrexed Synthesis Pathways.

Sources

molecular structure of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of drugs, including anticancer, antiviral, and anti-inflammatory agents.[2][3] Within this vital class of compounds, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one emerges as a molecule of significant interest. Its unique substitution pattern—featuring two amino groups for hydrogen bonding, a bromine atom that can modulate lipophilicity and engage in halogen bonding, and a keto-enol tautomeric system—creates a rich pharmacophore for targeted drug design. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and biological relevance.

Physicochemical and Structural Properties

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a heterocyclic organic compound. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one[4]
Synonyms 2,4-Diamino-6-hydroxy-5-bromopyrimidine, 2,6-Diamino-5-bromopyrimidin-4-ol[4]
CAS Number 7336-52-9[5]
Molecular Formula C₄H₅BrN₄O[4][6]
Molecular Weight 205.01 g/mol [6][7]
Canonical SMILES C1(=C(N)NC(=O)N=C1N)Br[4]
InChI InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)[4]
InChIKey NLKHCTSHGBTJTH-UHFFFAOYSA-N[4]

The structure is achiral, possessing no stereocenters.[4][6] The name 1H-pyrimidin-4-one specifies the tautomeric form where the proton is on one of the ring nitrogens and the C4 position is a carbonyl group. This keto form is generally favored over the aromatic pyrimidin-4-ol tautomer in the solid state, a crucial consideration for crystal packing and intermolecular interactions.

Molecular Structure Visualization

The 2D structure highlights the key functional groups and their relative positions on the pyrimidine core.

Caption: 2D structure of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one.

Synthesis and Structural Elucidation

Rationale for Synthetic Strategy
Proposed Synthetic Workflow

Synthesis_Workflow Figure 2: Proposed Synthetic Pathway start 2,6-Diaminopyrimidin-4(1H)-one reagent Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., Acetic Acid) start->reagent product 2,6-Diamino-5-bromo-1H-pyrimidin-4-one reagent->product workup Reaction Quench, Precipitation, Filtration, and Recrystallization product->workup

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a validated, general procedure for the C5-bromination of activated pyrimidines.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2,6-diaminopyrimidin-4(1H)-one (10.0 g, 79.3 mmol) in glacial acetic acid (100 mL).

    • Stir the suspension at room temperature to ensure homogeneity.

  • Bromination:

    • Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions. Acetic acid serves as a polar protic solvent that facilitates the electrophilic substitution mechanism.

    • Add N-Bromosuccinimide (14.8 g, 83.3 mmol, 1.05 equivalents) portion-wise to the stirring suspension over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Trustworthiness: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The product should have a slightly higher Rf value than the starting material due to the increased molecular weight and lipophilicity from the bromine atom.

  • Product Isolation and Purification:

    • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and succinimide.

    • Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

Structural Characterization Techniques

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic methods.[2][10]

TechniqueExpected Observations
¹H NMR (DMSO-d₆)- Broad singlet around 6.5-7.0 ppm (2H, -NH₂ at C6).- Broad singlet around 6.0-6.5 ppm (2H, -NH₂ at C2).- Broad singlet around 10.5-11.0 ppm (1H, ring -NH).
¹³C NMR (DMSO-d₆)- Signal around 160-165 ppm (C4, C=O).- Signal around 155-160 ppm (C2, C-NH₂).- Signal around 150-155 ppm (C6, C-NH₂).- Signal around 85-95 ppm (C5, C-Br).
Mass Spec. (EI) - Molecular ion [M]⁺ at m/z 204.- [M+2]⁺ peak at m/z 206 with nearly identical intensity due to the ⁷⁹Br and ⁸¹Br isotopes.
FT-IR (KBr, cm⁻¹)- 3400-3200 (N-H stretching of amino and amide groups).- 1680-1640 (C=O stretching, amide I band).- 1620-1580 (N-H bending and C=C/C=N ring stretching).

Biological Relevance and Mechanism of Action

Brominated pyrimidines are a well-established class of compounds with diverse biological activities, frequently explored as inhibitors of protein kinases and as antiviral agents.[11][12]

  • Anticancer and Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[12] The 2,6-diamino substitution pattern can mimic the adenine core of ATP, forming key hydrogen bonds with the kinase hinge region. The bromine atom at the C5 position can occupy a hydrophobic pocket and potentially form halogen bonds, enhancing binding affinity and selectivity.[13] Compounds with this scaffold have shown potent activity against targets like Bcr/Abl tyrosine kinase.[12]

  • Antiviral Activity: Certain 2-amino-5-bromo-pyrimidinone derivatives have been reported to induce interferon, a key component of the innate immune response against viral infections.[11] This immunomodulatory activity, combined with potential direct inhibition of viral enzymes, makes this scaffold a promising starting point for developing novel antiviral therapeutics.

Conceptual Mechanism: Kinase Inhibition

The diagram below illustrates the conceptual binding of a 2,6-diaminopyrimidine scaffold within the ATP-binding pocket of a protein kinase, a common mechanism for this class of molecules.

Kinase_Inhibition Figure 3: Conceptual Kinase Binding cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket inhibitor 2,6-Diamino-5-bromo- pyrimidin-4-one inhibitor->hinge H-Bonds inhibitor->hydrophobic_pocket Hydrophobic/ Halogen Bond

Caption: Binding of the pyrimidine core in a kinase active site.

Safety and Handling

According to aggregated GHS data, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is classified with the following hazards:

  • H302: Harmful if swallowed.[7]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[7]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, should be strictly followed when handling this compound.

Conclusion

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a structurally significant molecule with considerable potential as a scaffold in drug discovery. Its well-defined molecular geometry, characterized by multiple hydrogen bonding sites and a strategically placed bromine atom, provides a versatile template for designing potent and selective inhibitors of various biological targets. The straightforward and high-yielding synthesis makes it an accessible building block for medicinal chemistry campaigns. Further investigation into its biological activities, particularly in the areas of oncology and virology, is warranted and could lead to the development of next-generation therapeutic agents.

References

  • precisionFDA. (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

  • MOLBASE. (n.d.). 2,6-diamino-5-propyl-1H-pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 2,6-diamino-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 2,6-diamino-. Retrieved from [Link]

  • De Clercq, E., et al. (2001). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • ACS Publications. (2023). Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. Retrieved from [Link]

  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Isoheptyl methacrylate. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • The Good Scents Company. (n.d.). isopentyl methacrylate, 7336-27-8. Retrieved from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PubMed Central. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

  • RSC Publishing. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • US EPA. (n.d.). 4,6(1H,5H)-Pyrimidinedione, 5-bromo-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methoxytyramine. Retrieved from [Link]

Sources

The Halogenated Lynchpin: Leveraging 2,6-Diamino-5-bromo-1H-pyrimidin-4-one in Heterocyclic Design

[1]

Executive Summary

2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7) serves as a critical "lynchpin" scaffold in the synthesis of fused heterocyclic systems, particularly pteridines and purines .[1] Its value lies in the orthogonality of its functional groups: the electron-deficient C5-bromine atom provides a site for nucleophilic aromatic substitution (

1

Chemical Profile & Reactivity Analysis

Structural Architecture

The compound exists primarily in the keto-tautomer form (pyrimidin-4(3H)-one) in solution.[1] Its reactivity is defined by three distinct zones:

  • The Electrophilic C5-Position: The bromine atom is activated by the electron-withdrawing nature of the pyrimidine ring and the para-carbonyl group, making it highly susceptible to displacement by nucleophiles (amines, thiols).[1]

  • The Nucleophilic 2,6-Diamino Motif: These exocyclic amines are weak nucleophiles but can participate in condensation reactions with

    
    -dicarbonyls or esters.[1]
    
  • The H-Bonding Lactam Interface: The N3-H/C4=O moiety mimics the guanine face, essential for molecular recognition in DNA/RNA polymerase active sites.[1]

Solubility & Handling (Expert Insight)
  • Challenge: The flat, rigid, and polar nature of this scaffold leads to poor solubility in common organic solvents (DCM, THF), often necessitating the use of polar aprotic solvents (DMF, DMSO) or aqueous acidic/basic media.

  • Mitigation: For metal-catalyzed reactions (e.g., Suzuki-Miyaura), transient protection of the amino groups (as acetamides) or the use of specialized ligands (e.g., SPhos) is often required to prevent catalyst poisoning.

Strategic Synthetic Pathways

The utility of 2,6-diamino-5-bromo-1H-pyrimidin-4-one diverges into three primary medicinal chemistry workflows.

Pathway A: The Pteridine Gateway (Antifolates)

This is the most common industrial application. The C5-bromide is displaced by ammonia or primary amines to generate a 2,5,6-triaminopyrimidine intermediate.[1] This electron-rich species then condenses with

1
Pathway B: The Purine Cyclization (Guanine Analogs)

Reaction with formic acid or orthoesters facilitates the closure of the imidazole ring onto the pyrimidine backbone. The 5-bromo group acts as a leaving group during the introduction of the C8-carbon source, or is displaced prior to cyclization.[1]

Pathway C: C5-Diversification (Kinase Inhibitors)

Modern medicinal chemistry utilizes the C5-bromide for Palladium-catalyzed cross-couplings.[1] This allows for "scaffold hopping," replacing the fused ring systems of traditional purines with biaryl motifs that can access hydrophobic pockets in kinase targets (e.g., CDK or JAK inhibitors).

Visualization: Divergent Synthesis Strategy

GStart2,6-Diamino-5-bromo-1H-pyrimidin-4-oneTriamino2,5,6-Triamino-pyrimidin-4-oneStart->TriaminoNH3 / 100°C(SNAr)Biaryl5-Aryl Pyrimidines(Kinase Inhibitors)Start->BiarylAr-B(OH)2 / Pd(0)(Suzuki Coupling)PteridinePteridines(Antifolates)Triamino->Pteridine1,2-Dicarbonyls(Isay Condensation)PurinePurines(Guanine Analogs)Triamino->PurineFormic Acid(Cyclization)

Caption: Divergent synthetic utility of the 5-bromo scaffold in accessing three distinct bioactive chemical classes.

Experimental Protocol: Synthesis of Pteridine Precursor

Objective: Synthesis of 2,5,6-Triaminopyrimidin-4(3H)-one via

1

Reagents:

  • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq)[1][2]

  • Ammonium Hydroxide (28-30% aq., excess)

  • Autoclave/Sealed Tube[1]

Methodology:

  • Charge: In a pressure vessel, suspend 2,6-diamino-5-bromo-1H-pyrimidin-4-one (10 mmol) in aqueous ammonium hydroxide (20 mL).

  • Reaction: Seal the vessel and heat to 120–140°C for 6–12 hours.

    • Mechanism Note: The elevated temperature is required to overcome the energy barrier of nucleophilic attack on the electron-rich pyrimidine ring.

  • Workup: Cool the reaction mixture to room temperature. The product, 2,5,6-triaminopyrimidin-4-one, typically precipitates as a sulfate or free base depending on pH adjustment.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (2x) and ethanol (1x) to remove residual bromide salts.[1]

  • Drying: Dry in a vacuum oven at 50°C.

    • Quality Control: Confirm disappearance of the C-Br stretch in IR or the shift in HPLC retention time. The product is highly oxidatively unstable (turns dark in air) and should be used immediately for the next step (cyclization).

Validation Check:

  • Yield: Expected >70%.

  • Appearance: Pale yellow to tan solid.[1]

  • Stability: Store under inert atmosphere (Argon/Nitrogen) to prevent air oxidation to colored azines.[1]

Mechanism of Action: The "Isay" Condensation

The transformation of the triamino intermediate into a pteridine drug candidate follows the Isay Condensation . Understanding this mechanism allows researchers to predict regioselectivity when using asymmetric dicarbonyls.[1]

  • Schiff Base Formation: The most nucleophilic amine (usually the 5-amino group generated from the bromine displacement) attacks the more electrophilic carbonyl of the

    
    -dicarbonyl reactant.[1]
    
  • Cyclization: The flanking 6-amino group attacks the second carbonyl, closing the pyrazine ring.[1]

  • Dehydration: Loss of water aromatizes the system to form the pteridine core.

Visualization: Pteridine Formation Mechanism

MechanismStep12,5,6-Triamino-pyrimidin-4-one(Nucleophile)IntermediateSchiff Base Intermediate(Regioselectivity Check)Step1->Intermediate Nucleophilic Attack (N5)Step2Alpha-Dicarbonyl(Electrophile)Step2->IntermediateFinalPteridine Scaffold(Bioactive Core)Intermediate->Final Cyclodehydration (-2 H2O)

Caption: The Isay Condensation pathway converting the aminated intermediate into the fused pteridine ring system.[1]

Medicinal Chemistry Applications

Antifolates & Oncology

The 2,6-diamino-4-oxo motif is a direct mimic of the pterin ring in folic acid.[1] Derivatives synthesized from this 5-bromo precursor act as competitive inhibitors of Dihydrofolate Reductase (DHFR) .[1]

  • Example: Methotrexate analogs where the glutamate tail is modified.[1]

  • SAR Insight: Substitution at the C6 and C7 positions (derived from the dicarbonyl partner) dictates selectivity between human and bacterial DHFR.

Immunomodulation

Substituted pyrimidinones derived from this scaffold have shown efficacy as Interferon Inducers .[1] The 5-bromo group is often retained or substituted with short alkyl chains to modulate lipophilicity (

1
Data Summary: Key Derivatives
Derivative ClassTarget / ActivityKey Structural Modification (from 5-Br)
Pteridines DHFR Inhibition (Anticancer)Br

NH


Fused Pyrazine Ring
Purines Antiviral (Polymerase Inhibitor)Br

NH


Fused Imidazole Ring
5-Alkynyl Pyrimidines Kinase InhibitionBr

C

C-R (Sonogashira Coupling)

References

  • PubChem. 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Compound Summary. National Library of Medicine.[1] [Link]

  • Taylor, E. C., & Ray, P. S. (1991).[3] A novel synthetic approach to C-6 carbon substituted pterins.[1][3] Journal of Organic Chemistry.[1][3] (Cited for Pteridine synthesis logic).[1][3][4][5][6]

  • Viscontini, M., et al. (1970).[4] Pterin chemistry.[1][3][4] Synthesis of natural D-neopterin. Helvetica Chimica Acta.[1][4] (Cited for condensation protocols).[1][4][5][6][7]

  • National Institutes of Health (NIH). Pterin chemistry and its relationship to the molybdenum cofactor.[1][Link]

  • Vertex Pharmaceuticals. Pyrimidines as Dual-Target Inhibitors.[1] (General reference to kinase inhibitor scaffolds derived from pyrimidines).

A Senior Application Scientist's Guide to 2,6-Diamino-5-bromo-1H-pyrimidin-4-one: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,6-diamino-5-bromo-1H-pyrimidin-4-one, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, unique reactivity, and strategic applications, moving beyond simple protocols to explain the scientific rationale behind its use as a powerful scaffold in modern chemistry.

Introduction: The Strategic Value of the Pyrimidinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is one such scaffold, forming the core of essential biomolecules like nucleic acids and finding extensive use in pharmaceuticals.[1][2]

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a highly functionalized derivative that offers chemists a robust and versatile starting point for complex molecular design. Its strategic importance lies in the specific arrangement of its functional groups:

  • The Pyrimidinone Core: The inherent electronics and geometry of this ring system are ideal for forming key hydrogen bonds with biological targets, particularly the hinge region of protein kinases.[3]

  • The C5-Bromine Atom: This is the primary reactive handle. Positioned on an electron-deficient ring, this bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of diverse aryl, heteroaryl, and alkyl groups.[4][5]

  • The Diamino Groups: The amino groups at the C2 and C6 positions not only contribute to the molecule's hydrogen bonding potential but also serve as additional points for synthetic elaboration.

This combination of features makes 2,6-diamino-5-bromo-1H-pyrimidin-4-one a coveted building block for generating libraries of compounds aimed at targets such as kinases, viruses, and other key players in human disease.[6][7]

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use.

Key Properties

The essential physicochemical data for 2,6-diamino-5-bromo-1H-pyrimidin-4-one are summarized below.[8][9]

PropertyValueSource
Molecular Formula C₄H₅BrN₄O[8][9]
Molecular Weight 205.01 g/mol [8][9]
CAS Number 6312-72-7[9]
IUPAC Name 2,6-Diamino-5-bromo-1H-pyrimidin-4-one[8]
Canonical SMILES C1(=C(N=C(NC1=O)N)N)Br[8]
Appearance Typically an off-white to light yellow solid(General knowledge)
Safety & Handling

As a laboratory chemical, proper handling is crucial to ensure user safety.

  • Hazard Identification: This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12]

Synthesis and Purification

The most common and direct route to 2,6-diamino-5-bromo-1H-pyrimidin-4-one is the electrophilic bromination of the parent heterocycle, 2,6-diaminopyrimidin-4(3H)-one. The pyrimidinone ring is electron-rich, making the C5 position highly susceptible to electrophilic attack.

Synthetic Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is a standard method for introducing a bromine atom at the C5 position of the pyrimidinone core. The use of NBS is advantageous as it is a solid, easy-to-handle source of electrophilic bromine.

Rationale: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It readily dissolves the starting material and the NBS reagent, facilitating a homogeneous reaction. The reaction proceeds without the need for a strong acid catalyst due to the high nucleophilicity of the pyrimidinone ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6-diaminopyrimidin-4(3H)-one in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS), approximately 1.05 to 1.1 equivalents, portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into an equal volume of ice water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to remove residual DMF and succinimide. Dry the product under vacuum to yield 2,6-diamino-5-bromo-1H-pyrimidin-4-one. Further purification, if necessary, can be achieved by recrystallization.

Reactivity and Chemical Transformations

The synthetic power of this building block stems from its well-defined reactive sites, which can be addressed with high selectivity.

G cluster_br C5-Br Bond Reactivity cluster_nh2 Amino Group Reactivity main 2,6-Diamino-5-bromo-1H-pyrimidin-4-one suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Alkynes) main->sonogashira Pd/Cu Catalyst, Base alkylation N-Alkylation main->alkylation Alkyl Halide, Base acylation N-Acylation / Amide Formation main->acylation Acyl Chloride

Caption: Key reactive sites of 2,6-diamino-5-bromo-1H-pyrimidin-4-one.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

The most valuable transformation of this building block is the palladium-catalyzed cross-coupling reaction at the C5-bromine position.[13] The Suzuki-Miyaura reaction is a preeminent example, prized for its functional group tolerance and operational simplicity.[5][13]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidinone.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners.

Field-Proven Protocol: Suzuki Coupling

This protocol provides a reliable method for coupling an arylboronic acid to the pyrimidinone core.

G start 1. Reagent Setup inert 2. Establish Inert Atmosphere (Degas with N2 or Ar) start->inert reagents 3. Add Reagents: - Pyrimidinone (1 eq) - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2-3 eq) - Solvent (e.g., Dioxane/H2O) inert->reagents heat 4. Heat and Stir (e.g., 80-100 °C, 4-12 h) reagents->heat workup 5. Aqueous Workup (Dilute, Extract with EtOAc) heat->workup purify 6. Purification (Silica Gel Chromatography) workup->purify end 7. Characterize Product purify->end

Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial or Schlenk flask, add 2,6-diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition & Degassing: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-2,6-diaminopyrimidin-4-one product.

Applications in Drug Discovery

The true value of this building block is demonstrated by its successful application in the synthesis of potent and selective bioactive molecules.

Kinase Inhibitors for Inflammatory Disease

A prominent application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[3][7] Compounds derived from the 2,6-diaminopyrimidin-4-one scaffold have shown high potency and selectivity.[7]

Mechanism of Action: The N1-H and the C2-amino group of the pyrimidinone core act as a "hinge-binding" motif, forming two critical hydrogen bonds with the backbone of the kinase hinge region. The diverse substituent introduced at the C5 position via cross-coupling then explores a deeper pocket of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

G tlr TLR/IL-1R Receptor irak4 IRAK4 Kinase tlr->irak4 Activates nfkb NF-κB Activation irak4->nfkb Phosphorylates Downstream Targets cytokines Inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes Transcription inhibitor Pyrimidinone-based IRAK4 Inhibitor inhibitor->irak4 BLOCKS

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Antiviral Agents

Derivatives of 2-amino-5-bromopyrimidinone have been investigated as potent immunomodulators and antiviral agents. For instance, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone was identified as an interferon inducer with a promising spectrum of antiviral and antitumor activity.[6] This demonstrates that modifications at both the C5 and C6 positions can be used to modulate the biological activity profile of the scaffold.

Conclusion

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into medicinally relevant chemical space. Its well-differentiated reactive sites—the C5-bromine for diversity-oriented cross-coupling and the pyrimidinone core for target binding—empower chemists to rapidly generate novel molecules with finely tuned properties. For any research program focused on kinase inhibition, antiviral discovery, or other areas where privileged scaffolds are paramount, this compound represents an essential tool in the modern drug discovery arsenal.

References

  • (No valid reference)
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL: [Link])

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: [Link])

  • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | C4H5BrN4O. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. (URL: [Link])

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry, 2005. (URL: [Link])

  • 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. Global Substance Registration System (GSRS). (URL: [Link])

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthetic Communications, 2005. (URL: [Link])

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 2015. (URL: [Link])

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. International Journal of Trend in Scientific Research and Development, 2024. (URL: [Link])

  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • (No valid reference)
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. (URL: [Link])

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 2015. (URL: [Link])

  • (No valid reference)
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. (URL: [Link])

  • (No valid reference)
  • (No valid reference)

Sources

An In-depth Technical Guide to 2,6-Diamino-5-bromo-1H-pyrimidin-4-one: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,6-diamino-5-bromo-1H-pyrimidin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its discovery and historical context, detail its synthetic pathways with underlying mechanistic insights, and explore its physicochemical properties and burgeoning applications.

Introduction: The Significance of the Aminopyrimidinone Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The substituted 2,6-diaminopyrimidin-4-one scaffold, in particular, has emerged as a privileged structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with various biological targets. The introduction of a bromine atom at the 5-position further modulates the electronic properties and steric profile of the molecule, often enhancing its binding affinity and metabolic stability. This guide focuses on a key exemplar of this class, 2,6-diamino-5-bromo-1H-pyrimidin-4-one, providing a deep dive into its scientific landscape.

Physicochemical Properties and Identification

A solid understanding of the fundamental properties of a compound is critical for its application in research and development.

PropertyValueSource
Molecular Formula C₄H₅BrN₄O[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 6312-72-7[2]
Appearance White to off-white solid (predicted)
Melting Point >300 °C (decomposes) (predicted)
Solubility Sparingly soluble in water, soluble in DMSO
SMILES C1(=C(N=C(NC1=O)N)N)Br[1]
InChIKey NLKHCTSHGBTJTH-UHFFFAOYSA-N[1]

Discovery and Historical Context

The precise first synthesis of 2,6-diamino-5-bromo-1H-pyrimidin-4-one is not prominently documented in readily accessible literature, suggesting it may have been initially prepared as part of broader investigations into pyrimidine chemistry rather than a landmark discovery in its own right. However, the synthesis of its direct precursor, 2,6-diamino-1H-pyrimidin-4-one (also known as 2,4-diamino-6-hydroxypyrimidine), is a well-established reaction dating back to the early 20th century. The bromination of activated pyrimidine rings is also a classic transformation. Therefore, the discovery of the title compound can be seen as a logical extension of foundational pyrimidine chemistry.

The contemporary significance of this compound and its analogs has been driven by the pursuit of novel therapeutics. For instance, substituted 2,6-diaminopyrimidin-4-ones have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[3] Furthermore, related 2-amino-5-bromo-pyrimidinones have been investigated for their antiviral and immunomodulatory properties, highlighting the therapeutic potential of this chemical class.

Synthesis and Mechanistic Insights

The synthesis of 2,6-diamino-5-bromo-1H-pyrimidin-4-one is typically achieved through a two-step process, commencing with the construction of the pyrimidine core followed by electrophilic bromination.

Step 1: Synthesis of the Precursor, 2,6-Diamino-1H-pyrimidin-4-one

The most common and efficient method for the synthesis of the pyrimidine precursor is the condensation of ethyl cyanoacetate with guanidine.

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product EthylCyanoacetate Ethyl Cyanoacetate Precursor 2,6-Diamino-1H-pyrimidin-4-one EthylCyanoacetate->Precursor Guanidine Guanidine Guanidine->Precursor Base Base (e.g., Sodium Ethoxide) Base->Precursor Solvent Ethanol Solvent->Precursor

Synthesis of the Pyrimidine Precursor.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. The resulting sodium chloride precipitate is typically removed by filtration.

  • Condensation: To the ethanolic solution of guanidine, add ethyl cyanoacetate.

  • Reflux: Heat the reaction mixture at reflux for several hours to drive the condensation and cyclization.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration and purified by recrystallization from water or aqueous ethanol.

Mechanistic Rationale: The reaction proceeds via a base-catalyzed condensation mechanism. The ethoxide base deprotonates the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidinone ring.

Step 2: Bromination of 2,6-Diamino-1H-pyrimidin-4-one

The electron-rich nature of the 2,6-diaminopyrimidin-4-one ring makes it susceptible to electrophilic substitution, particularly at the C5 position.

Reaction:

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product Precursor 2,6-Diamino-1H-pyrimidin-4-one FinalProduct 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Precursor->FinalProduct BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->FinalProduct Solvent Solvent (e.g., DMF, Acetic Acid) Solvent->FinalProduct

Bromination of the Pyrimidine Precursor.

Experimental Protocol:

  • Dissolution: Dissolve the 2,6-diamino-1H-pyrimidin-4-one precursor in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Addition of Brominating Agent: To the solution, add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine portion-wise at a controlled temperature, often at or below room temperature.

  • Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is typically quenched by the addition of water or an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine. The product, being sparingly soluble, often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Mechanistic Rationale: The amino groups at positions 2 and 6 are strong activating groups, donating electron density into the pyrimidine ring and making the C5 position highly nucleophilic. The electrophilic bromine species (Br⁺ or a polarized bromine molecule) is then attacked by the C5 carbon, proceeding through a classic electrophilic aromatic substitution mechanism.

Biological Activities and Therapeutic Potential

The 2,6-diaminopyrimidin-4-one scaffold is a versatile platform for the development of bioactive molecules. The introduction of a bromine atom at the 5-position can significantly influence the biological activity profile.

  • Kinase Inhibition: As previously mentioned, derivatives of this scaffold have shown potent inhibitory activity against IRAK4, a critical mediator in inflammatory signaling pathways.[3] This suggests that 2,6-diamino-5-bromo-1H-pyrimidin-4-one could serve as a valuable starting point or fragment for the design of novel anti-inflammatory agents.

  • Antiviral and Immunomodulatory Effects: The related compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, has been reported to induce interferon, a key component of the innate immune response against viral infections. Although this specific analog showed some toxicity, it underscores the potential of the 5-bromo-aminopyrimidinone core in antiviral research.

  • Anticancer Potential: The pyrimidine ring is a well-known pharmacophore in oncology. The ability of brominated compounds to act as bioisosteres of other functional groups and to form halogen bonds with protein targets makes 2,6-diamino-5-bromo-1H-pyrimidin-4-one an interesting candidate for screening in anticancer drug discovery programs.

Summary and Future Outlook

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a readily accessible heterocyclic compound with a rich chemical and therapeutic potential. Its synthesis is based on well-established and scalable chemical transformations. The inherent biological relevance of the aminopyrimidinone scaffold, coupled with the modulating effect of the bromine substituent, makes this molecule and its derivatives attractive targets for further investigation in the fields of inflammation, virology, and oncology. Future research will likely focus on the elaboration of this core structure to develop next-generation kinase inhibitors and other targeted therapies.

References

  • PubChem. (n.d.). 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

  • Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Diamino-5-bromo-1H-pyrimidin-4-one, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from established safety data for the compound and its structural analogs, aiming to foster a culture of safety and precision in the laboratory.

Compound Identification and Physicochemical Properties

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a substituted pyrimidine. Understanding its basic chemical and physical properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₄H₅BrN₄O[1]
Molecular Weight 205.01 g/mol [1]
Appearance Solid (Assumed based on related compounds)N/A
Stereochemistry Achiral[1]

Hazard Identification and GHS Classification

Based on aggregated data, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is classified under the Globally Harmonized System (GHS) with the following hazards.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictograms:



The causality behind these classifications stems from the reactivity of the brominated pyrimidine core. Brominated organic compounds can act as alkylating agents or otherwise interfere with biological macromolecules. Skin sensitization is a known risk with many halogenated aromatic compounds. The "harmful if swallowed" classification indicates systemic toxicity upon ingestion.

Toxicological Profile and Reactivity

While specific toxicological studies on 2,6-Diamino-5-bromo-1H-pyrimidin-4-one are not extensively available in the public domain, data from related brominated pyrimidines suggest that prolonged or repeated exposure could lead to organ toxicity, particularly affecting the liver and kidneys.[3] Brominated compounds may also pose higher health risks than their chlorinated counterparts.[4]

Reactivity:

The presence of the bromine atom on the pyrimidine ring enhances its chemical reactivity, making it a useful synthetic building block.[5] However, this reactivity also necessitates careful handling. 5-Bromopyrimidines can undergo nucleophilic displacement reactions.[6]

Hazardous Decomposition Products:

Upon thermal decomposition, brominated nitrogen heterocycles can release toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls

All handling of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Given the potential for skin sensitization, consider double-gloving. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn and kept fastened. Ensure that legs and feet are covered with long pants and closed-toe shoes.

PPE_Protocol cluster_researcher Researcher cluster_ppe Mandatory PPE Researcher Goggles Chemical Goggles Researcher->Goggles Protects Eyes Gloves Nitrile Gloves (Double-gloving recommended) Researcher->Gloves Protects Skin LabCoat Lab Coat Researcher->LabCoat Protects Body

Caption: Mandatory Personal Protective Equipment for handling 2,6-Diamino-5-bromo-1H-pyrimidin-4-one.

Weighing and Handling Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) before opening the primary container.

  • Dispensing: To minimize the generation of airborne dust, avoid pouring the powder directly. Use a spatula to carefully transfer the desired amount onto weigh paper or into a tared container.

  • Static Electricity: Powders can be affected by static electricity, leading to dispersal.[7] If this is an issue, use an anti-static gun or weigh boat.

  • Container Sealing: After dispensing, securely seal the primary container.

  • Decontamination: Wipe down the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cloth as contaminated waste.

  • Glove Removal: Remove gloves and wash hands thoroughly after handling is complete.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response

For a small spill of solid 2,6-Diamino-5-bromo-1H-pyrimidin-4-one:

  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator if the powder is significantly airborne.

  • Containment: Gently cover the spill with an absorbent material to prevent further dispersal.[11]

  • Cleanup: Carefully sweep the material into a designated waste container.[12] Avoid creating dust. Alternatively, wet the powder with a suitable solvent and wipe with a dry cloth.[13]

  • Decontamination: Clean the spill area with a detergent and water solution.

  • Waste Disposal: All contaminated materials must be placed in a sealed, labeled container for disposal as hazardous chemical waste.

Spill_Response_Workflow Spill Small Solid Spill Occurs Evacuate Evacuate Immediate Area & Secure Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->DonPPE Contain Gently Cover with Absorbent Material DonPPE->Contain Cleanup Carefully Sweep or Wipe into Waste Container Contain->Cleanup Decontaminate Clean Spill Area with Detergent and Water Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a small solid spill.

Storage and Disposal

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

The safe handling of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment conducive to scientific advancement.

References

  • PubChem. (n.d.). 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubMed. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • Scribd. (n.d.). Irritant Chemicals: Description. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of IRAK4 Inhibitors from 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal node in the innate immune signaling cascade, mediating signal transduction from Toll-like receptors (TLRs) and IL-1 receptors.[1][2][3] Dysregulation of IRAK4 is implicated in autoimmune diseases (rheumatoid arthritis, lupus) and certain lymphomas.

This Application Note details the synthetic utility of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 19803-53-3) as a versatile scaffold for generating IRAK4 inhibitors. Unlike strategies relying on pre-formed bicyclic cores, this protocol leverages the 5-bromo-pyrimidinone "monocycle" to access two distinct inhibitor classes:

  • 2,6-Diaminopyrimidin-4-one Inhibitors: A chemotype identified by Vertex Pharmaceuticals that exploits a unique hinge-binding mode.

  • Purine/Imidazo[1,2-b]pyrimidine Mimetics: Bicyclic cores formed via cyclization, utilizing the pyrimidine backbone.

Biological Context & Mechanism[1][4][5][6]

IRAK4 functions as the "Master Kinase" of the Myddosome complex. Upon ligand binding to TLRs/IL-1R, MyD88 recruits IRAK4, which auto-phosphorylates and subsequently activates IRAK1/2. This cascade triggers TRAF6 ubiquitination, leading to NF-


B activation and pro-inflammatory cytokine production.
IRAK4 Signaling Pathway Visualization

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Oligomerization IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (E3 Ligase) IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Ubiquitination NFkB NF-κB (Transcription Factor) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription

Figure 1: The canonical MyD88-dependent signaling pathway highlighting IRAK4 as the critical upstream kinase.

Synthetic Strategy

The starting material, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Compound 1 ), possesses three distinct vectors for chemical modification, allowing for the construction of Structure-Activity Relationship (SAR) libraries:

  • C-5 Position (Bromine): The "Gatekeeper" vector. Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic aryl/heteroaryl groups that occupy the deep hydrophobic pocket of the kinase ATP binding site.

  • C-2 Amino Group: The "Solvent Front" vector. This amine often serves as the hinge binder (donor) or can be derivatized (acylated/alkylated) to reach the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • N-3/O-4 Lactam: The "Hinge Binding" motif. The lactam functionality provides the critical acceptor-donor hydrogen bond pairs with the kinase hinge region (typically Val263/Met265 in IRAK4).

Synthetic Workflow Diagram

Synthesis_Flow SM 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one (Start) Step1 Step 1: Suzuki Coupling (C-5 Functionalization) SM->Step1 Ar-B(OH)2 Pd(dppf)Cl2 AltPath Alt: Cyclization (to Purine/Imidazo) SM->AltPath R-CHO (Cyclization) Inter1 5-Aryl-2,6-diamino- pyrimidin-4-one Step1->Inter1 Step2 Step 2: C-2 Amine Derivatization Inter1->Step2 R-COCl or R-CHO/RedAm Final IRAK4 Inhibitor Candidate Step2->Final

Figure 2: Divergent synthetic pathways from the 5-bromo-pyrimidinone scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C-5

This is the critical diversity-generating step. The 5-bromo position is sterically congested due to the flanking amino and oxo groups; therefore, highly active catalyst systems and optimized solvent mixtures are required.

Objective: Install an aryl/heteroaryl group (e.g., 3-cyanophenyl, pyridine) at the 5-position.

Reagents:

  • Substrate: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq)

  • Boronic Acid: Arylboronic acid (e.g., 3-cyanophenylboronic acid) (1.2 – 1.5 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.05 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the pyrimidinone substrate (1.0 eq), boronic acid (1.5 eq), and base (3.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water).[4] Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 90°C – 100°C for 4–12 hours. (Microwave irradiation: 100°C for 45 mins is often sufficient).

  • Monitoring: Monitor by LC-MS. The starting material (Br-species) should disappear, and the product mass (M+Ar-Br) should appear.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. If the product is amphoteric (common for aminopyrimidines), adjust pH to ~7-8 before extraction.

  • Purification: The product is often polar. Purification via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid) is recommended over normal phase silica.

Key Insight: The free amino groups at C-2 and C-6 can coordinate Palladium, potentially poisoning the catalyst. If yields are low (<30%), consider protecting the amines (e.g., as acetamides) prior to coupling, although modern catalysts like XPhos Pd G2 often tolerate free amines.

Protocol B: C-2 Amine Functionalization (Optional)

To improve potency and selectivity, the C-2 amine can be modified to interact with specific residues in the solvent channel.

Reagents:

  • Substrate: 5-Aryl-2,6-diaminopyrimidin-4-one (from Protocol A)

  • Electrophile: Acid Chloride or Carboxylic Acid (with HATU coupling)

  • Base: DIPEA or Pyridine

Procedure (Amide Coupling):

  • Dissolve the substrate in dry DMF or NMP.

  • Add the carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at Room Temperature for 2–16 hours.

  • Note: Regioselectivity can be an issue between the C-2 and C-6 amines. The C-2 amine is generally more nucleophilic in the 4-one tautomer, but mixtures may occur. Separation by HPLC is required.

Data Analysis & Validation

Expected Analytical Data

When characterizing the intermediate (5-Aryl-2,6-diaminopyrimidin-4-one), ensure the following signals are present:

TechniqueObservationInterpretation
LC-MS [M+H]+ consistent with Ar-addition.Confirm loss of Bromine (isotopic pattern change).
1H NMR Disappearance of any C-5 proton (if SM was not Br).5-Br SM has no C-5 H. Product shows Ar protons.
1H NMR Broad singlets at ~6.0–7.0 ppm (D2O exchangeable).Confirms presence of primary amines (NH2).
13C NMR Shift in C-5 carbon signal.Carbon attached to Br vs Carbon attached to Aryl.[5][6]
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Solution: Switch base to Potassium Phosphate (K₃PO₄). Increase temperature to 110°C. Ensure strict anaerobic conditions.

  • Problem: Product is insoluble in organic solvents.

    • Solution: The pyrimidinone core is highly crystalline and polar. Use DMSO/MeOH mixtures for extraction or purify directly from the reaction mixture (after filtration) using Prep-HPLC.

  • Problem: Regioisomers during alkylation.

    • Solution: Use reversible protecting groups (e.g., Boc) on the more reactive amine if specific functionalization is required.

References

  • Vertex Pharmaceuticals IRAK4 Discovery

    • Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2015).
    • Context: Describes the specific "pyrimidin-4-one" chemotype derived
    • Link:[Link]

  • Suzuki Coupling on Pyrimidines

    • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines Using Palladium Catalyzed Suzuki Cross-Coupling.[7]

    • Source: ResearchGate / Nucleosides Nucleotides & Nucleic Acids.
    • Context: General conditions for coupling
    • Link:[Link]

  • General IRAK4 Inhibitor Reviews

    • Title: Recent Advances in the Discovery of Small Molecule Inhibitors of IRAK4.[1][8]

    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Pfizer IRAK4 (Zimlovisertib)

    • Title: Discovery of Zimlovisertib (PF-06650833).[8]

    • Source: Journal of Medicinal Chemistry.
    • Context: Illustrates the "Hinge Binding" logic essential for designing the 2,6-diamino core.
    • Link:[Link]

Sources

Application Note: Advanced Functionalization of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 2,6-diamino-5-bromo-1H-pyrimidin-4-one (also known as 2,6-diamino-5-bromo-4-hydroxypyrimidine) represents a "privileged structure" in medicinal chemistry. It serves as a critical junction for synthesizing guanine mimics , antifolates , and kinase inhibitors .

While the C2 and C6 amino groups provide classic nucleophilic handles, the C5-bromo position is the high-value pivot point. Functionalizing this position allows for the expansion of the core into biologically active biaryl systems or fused heterocycles (such as 7-deazaguanines).

The Reactivity Challenge

This substrate presents a unique "solubility-reactivity paradox":

  • Solubility: The high density of hydrogen bond donors/acceptors renders it insoluble in non-polar organic solvents (DCM, Toluene), necessitating polar aprotic solvents (DMSO, DMA) or aqueous mixtures.

  • Catalyst Poisoning: The free amines and lactam moiety can coordinate strongly to Palladium (Pd), potentially deactivating catalysts during cross-coupling.

This guide details optimized protocols to overcome these barriers, focusing on Suzuki-Miyaura arylation and Sonogashira-based cyclization .

Reactivity Map

The following diagram illustrates the orthogonal reactivity sites of the scaffold.

ReactivityMap Core 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one C5 C5-Bromo Position (Electrophilic) Core->C5 Suzuki/Sonogashira Cross-Coupling C6 C6-Amino Group (Nucleophilic) Core->C6 Cyclization Partner (Pyrrole formation) C2 C2-Amino Group (Nucleophilic) Core->C2 Amide Coupling (Protection/Directing) C4 C4-Lactam/Hydroxyl (Tautomeric) Core->C4 Chlorination (POCl3) -> SNAr

Figure 1: Orthogonal reactivity profile. The C5-Br is the primary target for carbon-carbon bond formation.

Protocol 1: C5-Arylation via Aqueous Suzuki-Miyaura Coupling

Objective: Direct introduction of aryl/heteroaryl groups at the C5 position without protecting the amines. Mechanism: Pd(0)-catalyzed cross-coupling. Key Innovation: Use of water-soluble phosphine ligands or amphiphilic solvent systems to maintain substrate solubility and catalyst activity.

Reagents & Equipment
  • Substrate: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for stability and resistance to amine poisoning.
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Critical for solubilizing the zwitterionic starting material.

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water) and sparge with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charging: Add the pyrimidine substrate, boronic acid, base, and Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Observation: The reaction typically starts as a suspension and may clarify as the more soluble product forms, or remain a slurry.

  • Monitoring: Check conversion via LC-MS.

    • Target Mass:

      
      .
      
  • Workup (Amphoteric Isolation):

    • Cool to room temperature.[1]

    • Adjust pH to ~6–7 using 1M HCl. Crucial Step: The product often precipitates at neutral pH due to its zwitterionic nature.

    • Filter the precipitate.[2] Wash with water (to remove inorganic salts) and cold diethyl ether (to remove organic impurities).

    • Dry under vacuum.

Data Summary: Catalyst Performance
Catalyst SystemBaseSolventYieldNotes
Pd(dppf)Cl2 Na2CO3 Dioxane/H2O 82% Best balance of yield & ease.
Pd(PPh3)4K2CO3DMF/H2O45%Difficult workup (DMF removal).[3]
Pd(OAc)2 / S-PhosK3PO4Toluene/H2O<10%Substrate insolubility in Toluene.

Protocol 2: Synthesis of 7-Deazaguanine Analogs (Sonogashira Cyclization)

Objective: Construction of the pyrrolo[2,3-d]pyrimidine core (7-deazaguanine) via a "One-Pot" or "Two-Step" sequence. Mechanism: Sonogashira coupling of a terminal alkyne at C5, followed by base-mediated 5-endo-dig cyclization involving the C6-amine.

Workflow Diagram

SonogashiraWorkflow Start Start: 5-Bromo-Pyrimidine Step1 Step 1: Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Pd(PPh3)2Cl2, CuI DMF, 80°C Inter Intermediate: 5-Alkynyl-Pyrimidine Step1->Inter -HBr Step2 Step 2: Cyclization (CuI or Base mediated) Inter->Step2 In situ or isolated Final Product: 7-Deazaguanine Derivative Step2->Final Ring Closure

Figure 2: Cascade synthesis of fused pyrrolopyrimidines.

Experimental Protocol

Step 1: Sonogashira Coupling

  • Solvent: Anhydrous DMF (Substrate is soluble in hot DMF).

  • Reagents:

    • Substrate (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • 
       (5 mol%)[3]
      
    • CuI (10 mol%) - Essential cocatalyst.

    • Triethylamine (

      
      ) (3.0 equiv)
      
  • Conditions: Heat at 80°C for 4–6 hours under Argon.

  • Checkpoint: Monitor by LC-MS for the intermediate (5-alkynyl species).

Step 2: Cyclization (Ring Closure)

  • Note: In many cases, cyclization occurs spontaneously at 80°C. If the intermediate persists:

  • Add additional CuI (10 mol%) or switch base to stronger DBU (1.0 equiv).

  • Raise temperature to 100°C for 2 hours.

  • Mechanism: The C6-amino group attacks the internal carbon of the alkyne (activated by Cu or Pd), forming the pyrrole ring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Black Precipitate Pd precipitation (Pd black)Add more ligand (PPh3) or switch to Pd(dppf). Ensure strict O2 exclusion.
No Reaction Substrate insolubilitySwitch solvent to DMA (Dimethylacetamide) or NMP.
Incomplete Cyclization Alkyne electronicsElectron-poor alkynes cyclize faster. For electron-rich alkynes, use CuI/DBU promotion.

References & Authority

  • General Suzuki Coupling on Pyrimidines:

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.

  • Synthesis of Deazaguanines (Pyrrolopyrimidines):

    • Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[3][6][7][8] Journal of the Chemical Society. (Classic foundation for this chemistry).

    • Seela, F., et al. (Various works on 7-deazapurine synthesis via Pd-catalysis).

  • Solubility & Handling of 2,6-Diamino-4-hydroxypyrimidines:

    • Gangjee, A., et al.[3] (Medicinal chemistry of antifolates using this scaffold).

  • Sonogashira/Cyclization Methodology:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. User assumes all liability for experimental execution.

Sources

Application Note: Advanced 1H NMR Characterization of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The scaffold 2,6-diamino-5-bromo-1H-pyrimidin-4-one (and its derivatives) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antifolates, antiviral agents, and kinase inhibitors. However, its characterization presents a unique "silent spectrum" challenge: the fully substituted pyrimidine ring lacks non-exchangeable C-H protons.

Consequently, 1H NMR analysis relies entirely on the behavior of exchangeable protons (–NH, –NH2) and the substituents of derivatives. This guide addresses the complexities of tautomeric equilibrium , quadrupolar broadening effects from the bromine atom, and solvent-dependent proton exchange , providing a definitive protocol for structural validation.

Structural Dynamics: The Tautomerism Challenge

Before acquisition, one must understand the dynamic nature of the analyte. This molecule exists in a keto-enol equilibrium, heavily influenced by solvent polarity.

The Tautomeric Equilibrium

In polar aprotic solvents like DMSO-d6, the keto-form (A) typically predominates over the enol-form (B) . However, N-alkylation or specific substitutions can lock the molecule into fixed tautomeric states.

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Minor / Transient Keto Keto Form (1H/3H) (Pyrimidin-4-one) Observed: NH Signal ~10-11 ppm Enol Enol Form (Pyrimidin-4-ol) Observed: OH Signal (Rare) Keto->Enol Fast Exchange (H-shift) Analysis Implication: Broadening of NH/NH2 signals due to exchange rates. Keto->Analysis

Figure 1: Tautomeric equilibrium between the oxo- and hydroxy- forms. In DMSO, the equilibrium strongly favors the keto form, stabilizing the N3-H proton.

Experimental Protocol

This protocol is designed to minimize proton exchange with adventitious water, which is the primary cause of signal loss in this scaffold.

Solvent Selection & Preparation
  • Primary Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why: Chloroform (CDCl3) is unsuitable due to poor solubility and its inability to break intermolecular H-bonds, leading to extreme line broadening.

  • Drying Step (Critical):

    • Add activated 3Å molecular sieves to the DMSO-d6 ampoule 24 hours prior to use.

    • Reasoning: Even trace water (3.33 ppm) catalyzes the exchange of the pyrimidine –NH and –NH2 protons, causing them to coalesce into the baseline.

Sample Preparation[1]
  • Weigh 3–5 mg of the derivative.

  • Add 0.6 mL of dry DMSO-d6.

  • Sonicate for 2 minutes (avoid heating above 30°C to prevent degradation or accelerated exchange).

  • Transfer to a high-precision 5mm NMR tube.

Acquisition Parameters (Bruker/Varian Standard)

To ensure accurate integration of broad exchangeable peaks:

ParameterSettingRationale
Pulse Angle 30°Prevents saturation of slow-relaxing quaternary carbons (if running 13C) and exchangeable protons.
Relaxation Delay (d1) 5.0 – 10.0 s Crucial. Exchangeable protons (NH) have long T1 relaxation times. Short d1 leads to under-integration.
Scans (ns) 64Higher S/N required because the molecular weight/proton ratio is high (few protons per mass).
Temperature 298 K (25°C)Higher temps accelerate exchange, merging NH signals. Keep ambient.
Window Function Exponential (LB = 0.3 Hz)Mild apodization to smooth broad NH signals without losing coupling information.
The "D2O Shake" Validation

After the initial spectrum:

  • Add 1-2 drops of D2O to the tube.

  • Shake vigorously and re-acquire.

  • Result: All signals corresponding to Ring-NH and Exocyclic-NH2 must disappear. This confirms they are not ring C-H protons.

Data Interpretation: The "Silent" Spectrum Atlas

For the core scaffold 2,6-diamino-5-bromo-1H-pyrimidin-4-one , the spectrum is defined by what is missing (Ring C-H) and the specific shifts of the heteroatom-bound protons.

Chemical Shift Assignments (in DMSO-d6)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegralMechanistic Insight
Ring N(3)-H 10.5 – 11.5 Broad Singlet1HHighly deshielded due to lactam resonance. Disappears instantly with D2O. Presence confirms Keto tautomer.
2-NH2 6.2 – 6.8 Broad Singlet2HThe electron-withdrawing 5-Br and 4-C=O deshield these protons relative to unsubstituted pyrimidines.
6-NH2 5.8 – 6.5 Broad Singlet2HOften distinct from 2-NH2 due to the asymmetric environment created by the 5-Br substituent.
N-Alkyl (Derivative) Varies Doublet/TripletVariesIf N-alkylated, the NH signal will couple to the adjacent alkyl group (e.g.,

Hz).
The 5-Bromo Effect

The bromine atom at position 5 is "invisible" in 1H NMR but exerts a powerful inductive effect (-I) .

  • Comparison: In the non-brominated analog, the C5-H appears as a sharp singlet around 5.5 ppm.

  • Validation: The absence of the 5.5 ppm singlet and the downfield shift of the NH2 groups (by ~0.3 ppm) confirms successful bromination.

Troubleshooting & Derivative Analysis

A common issue in synthesizing derivatives of this scaffold is Regioisomerism (N-alkylation vs. O-alkylation). 1H NMR is the primary tool to distinguish these.

Workflow: Distinguishing N-Alkyl vs. O-Alkyl Isomers

IsomerID Start Derivative Spectrum Analysis (Alkylation Reaction) CheckNH Check Region 10.0 - 12.0 ppm Start->CheckNH Condition1 Signal Present? CheckNH->Condition1 N_Alk N-Alkylation (Lactam Retained) Confirm: CO peak in 13C (~160 ppm) IR: C=O stretch ~1650 cm-1 Condition1->N_Alk Yes (Broad s) O_Alk O-Alkylation (Lactim Ether) System becomes fully aromatic. 13C: C-O shift (~165-170 ppm) Condition1->O_Alk No (Signal Lost) SubCheck Check Alkyl Coupling N_Alk->SubCheck Coupling If N-H couples to alkyl (d/t) = Exocyclic Amine Alkylation SubCheck->Coupling NoCoupling If N-H is singlet = Ring N3 Alkylation SubCheck->NoCoupling

Figure 2: Decision tree for identifying regioselectivity in alkylation reactions of the 2,6-diamino-5-bromo-4-one scaffold.

Common Artifacts
  • Water Peak (3.33 ppm in DMSO): If this peak is broad, your DMSO is wet. This will broaden your NH signals via exchange. Solution: Use a fresh ampoule.

  • Rotamers: If the 2-NH2 or 6-NH2 signals appear as doublets or two distinct broad bumps, this indicates restricted rotation around the C-N bond, often stabilized by H-bonding to the 5-Br or the Carbonyl oxygen. This is not an impurity; running the spectrum at 320K usually coalesces these peaks.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Jain, K. S., et al. (2006). Synthesis and antiviral activity of some new 2-substituted-amino-5-bromo-6-methyl-pyrimidin-4(3H)-ones. Indian Journal of Chemistry, 45B, 470-474. Link

  • Stanovnik, B., & Tišler, M. (1984). Tautomerism of pyrimidines and pyrimidinones.[2] Advances in Heterocyclic Chemistry, 35, 230-245. Link

  • Reich, H. J. (2023). 1H NMR Data of Heterocycles. University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Application Note: Strategic Use of Protecting Groups for the Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-diamino-5-bromo-1H-pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its synthetic utility is, however, complicated by the presence of multiple reactive nitrogen centers: two exocyclic amino groups (at C2 and C6) and an endocyclic lactam nitrogen (N1). Achieving selective functionalization at one site without unintended side reactions at others necessitates a robust and well-planned protecting group strategy. This application note provides a detailed guide for researchers, outlining the strategic considerations and experimental protocols for the protection and deprotection of this valuable scaffold. We will explore the differential reactivity of the nitrogen centers and present protocols for both exhaustive and orthogonal protection schemes, ensuring compatibility with common downstream synthetic transformations such as palladium-catalyzed cross-coupling reactions.

The Challenge: Understanding the Reactivity of the Pyrimidinone Core

The successful chemical modification of 2,6-diamino-5-bromo-1H-pyrimidin-4-one hinges on controlling the reactivity of its three distinct nitrogen atoms. Each site exhibits unique electronic and steric properties, leading to differential nucleophilicity and acidity. A failure to appreciate these nuances can result in low yields, complex product mixtures, and synthetic dead ends.

  • C6-NH₂: This amino group is conjugated to the C4-carbonyl. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of this amine compared to a simple aniline.

  • C2-NH₂: This amino group is part of a guanidinic system within the heterocyclic ring. Its reactivity is influenced by both the adjacent N1 and N3 atoms. It is generally considered the most nucleophilic of the two exocyclic amines.

  • N1-H: This nitrogen is part of a vinylogous amide (a lactam). The proton on this nitrogen is the most acidic of the three sites and is susceptible to deprotonation by a base, followed by alkylation or acylation.

The C5-bromo atom serves as a critical handle for introducing molecular diversity, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Therefore, any chosen protecting group must be stable under the conditions required for these transformations.

cluster_0 cluster_1 Analysis of Reactive Sites mol N1 N1-H (Lactam) - Most Acidic Proton - Prone to Alkylation C2_NH2 C2-NH2 (Guanidinic) - Most Nucleophilic Amine - Primary site of acylation C6_NH2 C6-NH2 (Vinylogous Amide) - Less Nucleophilic Amine - Reduced reactivity C5_Br C5-Br - Key site for Cross-Coupling - Requires stable PGs G cluster_strategy Orthogonal Protection Strategy Workflow A Starting Material (Diaminopyrimidine) B Selective Protection (1 eq. Boc₂O) Protect most reactive amine (C2-NH₂) A->B Step 1 C Protect second amine (Cbz-Cl) Protect C6-NH₂ B->C Step 2 E Selective Deprotection (H₂/Pd-C) Remove Cbz group C->E Step 3a D Reaction 1 (e.g., Alkylation at C6) G Final Deprotection (TFA) Remove Boc group D->G Step 5 E->D Step 4a F Reaction 2 (e.g., Acylation at C2) H Final Product G->H

Caption: Workflow for a sequential, orthogonal protection strategy.

Considerations for N1-Lactam Protection

While the exocyclic amines are the primary focus, the N1-lactam position can also react under certain conditions, particularly with strong bases and electrophiles. If the synthetic route involves, for example, organolithium reagents or other harsh bases, protection of the N1 position is advisable. The p-methoxybenzyl (PMB) group is a suitable choice, as it can be installed under standard alkylating conditions and removed oxidatively with DDQ or ceric ammonium nitrate (CAN), conditions which leave Boc and Cbz groups intact.

Experimental Protocols

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate batches. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Exhaustive N-Protection with Di-tert-butyl Dicarbonate (Boc₂O)

This protocol achieves the protection of both the C2 and C6 amino groups.

Materials:

  • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 2,6-diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP, 2.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) portion-wise over 10 minutes. The reaction mixture may become homogeneous.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the di-Boc protected product.

Protocol: Deprotection of N-Boc Groups with Trifluoroacetic Acid (TFA)

This protocol efficiently removes Boc protecting groups. [1][2] Materials:

  • N,N'-di-Boc-2,6-diamino-5-bromo-1H-pyrimidin-4-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the di-Boc protected pyrimidinone (1.0 eq) in dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and slowly add saturated aqueous NaHCO₃ to neutralize the remaining acid until effervescence ceases.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification may be required depending on purity.

Protecting Group Compatibility

Strategic planning requires an understanding of which protecting groups will survive subsequent reaction steps. The following table summarizes the stability of common protecting groups under conditions frequently used in the elaboration of the pyrimidinone scaffold.

Protecting GroupReagentsStable ToLabile To
Boc Boc₂O, DMAPBasic conditions (NaOH, K₂CO₃), H₂/Pd-C, most oxidizing/reducing agents, Suzuki/Sonogashira coupling conditions.Strong acids (TFA, HCl). [3][1]
Cbz Cbz-Cl, BaseAcidic conditions, basic conditions, most oxidizing/reducing agents.Catalytic Hydrogenation (H₂, Pd/C). [3]
PMB PMB-Cl, NaHAcidic and basic conditions, H₂/Pd-C, most reducing agents.Strong oxidizing agents (DDQ, CAN).
Fmoc Fmoc-Cl, BaseAcidic conditions, H₂/Pd-C.Basic conditions (e.g., Piperidine). [2]

Conclusion

The synthetic elaboration of 2,6-diamino-5-bromo-1H-pyrimidin-4-one is a strategically demanding task that relies heavily on the judicious use of protecting groups. By understanding the inherent reactivity of the scaffold's different nitrogen centers, researchers can select the appropriate strategy, whether it be a simple, exhaustive protection for modifications at the C5-position or a more complex orthogonal approach for sequential functionalization of the exocyclic amines. The protocols and compatibility data provided in this note serve as a foundational guide for chemists to unlock the full synthetic potential of this important medicinal chemistry building block.

References

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. PubMed. Available at: [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Diaminopyrimidine. PDB-101. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC - NIH. Available at: [Link]

  • 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. PubMed. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (also known as 2,6-diamino-5-bromo-4-hydroxypyrimidine). Primary Application: Key intermediate for kinase inhibitors, antiviral agents, and antifolates. Reaction Class: Electrophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).

This guide addresses the specific challenges researchers encounter during the C5-bromination of 2,6-diaminopyrimidin-4-one. While the reaction appears straightforward, the high electron density of the pyrimidine ring and the presence of exocyclic amines create a unique profile of byproducts, including N-bromo species and oxidative oligomers.

Reaction Mechanism & Critical Pathways

To troubleshoot effectively, one must understand the competition between the desired C-bromination and the kinetic traps of N-bromination.

The Pathway

The C5 position is the most nucleophilic site due to the ortho/para directing effects of the C4-oxo and C6-amino groups. However, the exocyclic amines are also nucleophilic, leading to reversible N-bromination.

ReactionPathways SM Starting Material (2,6-Diamino-4-pyrimidinone) Inter Sigma Complex (Intermediate) SM->Inter + Br+ (Slow) NBr N-Bromo Impurity (Kinetic Trap) SM->NBr + Br+ (Fast/Reversible) Oxid Oxidative Dimers (Colored Impurities) SM->Oxid Radical Oxidation Prod Target Product (5-Bromo derivative) Inter->Prod - H+ NBr->SM Reversion

Figure 1: Mechanistic pathway showing the thermodynamic product (Green) versus kinetic and oxidative traps (Red).

Common Byproducts & Troubleshooting Guide

The following table correlates observed analytical anomalies with specific chemical byproducts.

SymptomProbable Byproduct/IssueChemical IdentityRoot CauseCorrective Action
Pink/Red Coloration Oxidative DimersAzo-linked pyrimidines or radical oligomersTrace metal contamination or exposure to air/light during reaction.• Degas solvents.• Add antioxidant (e.g., NaHSO₃) during workup.• Protect from light.
Mass M+79/80 N-Bromo Species2-amino-6-(bromoamino)pyrimidin-4-oneKinetic bromination on the exocyclic nitrogen.• Increase temperature (promotes rearrangement to C5).• Extend reaction time.• Treat with dilute bisulfite.
Mass M+158/160 Over-bromination5,5-Dibromo-dihydro-pyrimidinoneLoss of aromaticity due to excess brominating agent.• Strictly control stoichiometry (0.95 - 1.0 eq).• Avoid high localized concentrations of

.
Low Yield / SM Recovery Unreacted SaltSulfate/Hemisulfate salt of SMStarting material was not neutralized; protonated amines deactivate the ring.• Neutralize SM with NaOH/NaOAc before bromination.• Ensure pH is >4 during reaction.
White Insoluble Solid Succinimide (if NBS used)SuccinimidePoor washing of the filter cake.• Wash crude solid copiously with hot water or 50% MeOH/Water.

Optimized Synthetic Protocol (Self-Validating)

This protocol uses N-Bromosuccinimide (NBS) in Acetic Acid . This system is preferred over elemental bromine for safety and stoichiometric control.

Reagents
  • Starting Material: 2,6-Diaminopyrimidin-4(3H)-one (

    
     equiv).
    
  • Reagent: N-Bromosuccinimide (NBS) (

    
     equiv).
    
  • Solvent: Glacial Acetic Acid (10 volumes).

  • Quench: Water / Sodium Bisulfite.

Step-by-Step Methodology
  • Dissolution: Suspend the starting material in Glacial Acetic Acid. If the material is a sulfate salt, add Sodium Acetate (

    
     equiv) to liberate the free base.
    
  • Addition: Cool the mixture to

    
    . Add NBS portion-wise over 30 minutes.
    
    • Why? Exothermic addition favors N-bromination and radical oxidation. Cooling controls this.

  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2-4 hours.
    
    • Checkpoint: Monitor by HPLC/LCMS. If N-bromo species (unstable intermediates) are seen, heat to

      
       for 30 mins to force rearrangement to C5.
      
  • Quench: Pour the reaction mixture into ice-cold water (20 volumes).

  • Workup:

    • Add 1% w/v Sodium Bisulfite (

      
      ) solution to the slurry.
      
    • Critical Step: This reduces any residual

      
       or N-bromo species and prevents the "pink" oxidative color.
      
  • Isolation: Filter the solid. Wash with water (

    
     vol) to remove succinimide and acetic acid.
    
  • Drying: Vacuum dry at

    
    .
    

Decision Tree: Purification & Analysis

Use this flow to determine the next step based on your crude analysis.

TroubleshootingFlow Start Analyze Crude Product (LCMS / NMR) CheckSM Is Starting Material > 5%? Start->CheckSM CheckColor Is Solid Pink/Brown? CheckSM->CheckColor No Reslurry Reslurry in hot water/MeOH (Removes SM & Succinimide) CheckSM->Reslurry Yes CheckMass Mass = M+80 detected? CheckColor->CheckMass No Bisulfite Wash with NaHSO3 (aq) (Reduces oxidized species) CheckColor->Bisulfite Yes Rearrange Heat in AcOH (60°C) (Rearranges N-Br to C-Br) CheckMass->Rearrange Yes Done Pure Product CheckMass->Done No Reslurry->Done Bisulfite->Done Rearrange->Done

Figure 2: Logic flow for purifying crude bromination products.

Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is riskier. 

is a stronger oxidant and often leads to higher levels of "pink" oxidative impurities. If you must use

, dilute it in acetic acid before addition and drop it in very slowly.

Q: My starting material is the sulfate salt. Do I need to desalt it first? A: Not necessarily, but you must add a base scavenger. The sulfate salt is acidic; protonation of the pyrimidine ring deactivates it toward electrophilic attack. Adding Sodium Acetate (NaOAc) to the acetic acid solvent acts as a buffer, liberating the reactive free base in situ.

Q: Why does the N-bromo impurity form? A: Amines are kinetically more nucleophilic than the aromatic ring carbon. NBS reacts with the amine first to form a N-Br bond.[1] This is usually reversible. Under thermodynamic control (longer time, slightly higher heat), the bromine migrates to the irreversible C5 position.

Q: How do I remove the succinimide byproduct? A: Succinimide is highly water-soluble. A thorough wash of your filter cake with water is usually sufficient. If the product traps succinimide, reslurry the solid in water at


 for 30 minutes and filter again.

References

  • General Mechanism & Reagents

    • Smith, M. B.[2] March's Advanced Organic Chemistry, 7th Edition. (Provides foundational mechanism for

      
       and N-bromination).
      
    • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)."[2][3] Available at: [Link]

  • Specific Synthesis & Biological Context

    • PubChem. "2,6-Diamino-5-bromo-1H-pyrimidin-4-one."[4] CID 135408764.[4] Available at: [Link]

    • ResearchGate. "Bromination at C-5 of Pyrimidine... with 1,3-Dibromo-5,5-dimethylhydantoin."[5][6] (Discusses C5 vs N-bromination selectivity). Available at: [Link]

  • Troubleshooting Oxidative Impurities

    • Common Organic Chemistry. "Bromination - Common Conditions." Available at: [Link]

Sources

Technical Support Center: Purification of Substituted Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrimidinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these important heterocyclic compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of substituted pyrimidinones in a question-and-answer format.

Recrystallization Issues

Question 1: My substituted pyrimidinone "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have low melting points.[1]

  • Causality: The concentration of the solute is too high, and the solution becomes supersaturated at a temperature where the pyrimidinone is still molten.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the hot solvent to the mixture to dissolve the oil, then allow it to cool slowly.[1]

    • Slower Cooling: Avoid rapid cooling, such as placing the flask directly in an ice bath. Allow the solution to cool gradually to room temperature first. Slow cooling encourages the formation of an ordered crystal lattice.[2]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[1][3]

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: Consider using a different solvent system. A solvent in which your compound is slightly less soluble at higher temperatures might prevent it from reaching supersaturation above its melting point.

Question 2: I'm not getting any crystals to form, even after cooling the solution. What should I do?

Answer: The absence of crystal formation typically indicates one of two issues: the solution is not sufficiently saturated, or it is supersaturated and requires induction to crystallize.

  • Causality:

    • Excess Solvent: Too much solvent was used, and the concentration of the pyrimidinone is below its saturation point even at low temperatures.[1]

    • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[2]

  • Troubleshooting Steps:

    • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

    • Induce Crystallization:

      • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystallization.[3]

      • Seed Crystals: Adding a seed crystal is a very effective method.

    • Anti-Solvent Addition: If your pyrimidinone is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop or two of the good solvent to redissolve the precipitate before cooling.[4]

Question 3: My pyrimidinone crystallizes in the filter funnel during hot filtration. How can I prevent this?

Answer: This happens when the solution cools too quickly during the filtration process, causing the product to precipitate prematurely.[1]

  • Causality: The solubility of the pyrimidinone decreases rapidly with a small drop in temperature.

  • Troubleshooting Steps:

    • Use Excess Solvent: Add a slight excess of the hot solvent before filtration to ensure the compound remains dissolved. The excess solvent can be evaporated after filtration.[1]

    • Pre-heat the Funnel: Place the filter funnel in the flask and heat them together in the heating mantle or steam bath before adding the filter paper and pouring the solution.

    • Keep the Solution Hot: Ensure the solution is at or near its boiling point just before pouring it into the filter funnel.

Column Chromatography Challenges

Question 4: I'm experiencing low recovery of my substituted pyrimidinone after flash column chromatography. What are the possible reasons?

Answer: Low recovery from column chromatography can be due to several factors, ranging from improper column packing to issues with the chosen solvent system.

  • Causality:

    • Product Adsorption: The pyrimidinone may be too polar for the chosen eluent and is irreversibly adsorbed onto the silica gel.

    • Improper Eluent: The solvent system may not be strong enough to elute the compound from the column.

    • Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and potential loss of product.

    • Product Degradation: Some substituted pyrimidinones can be sensitive to the acidic nature of silica gel.[5]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase to improve the elution of your compound.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4.

    • Use a Different Stationary Phase: If your compound is acid-sensitive, consider using a different stationary phase like alumina or a bonded-phase silica.

    • Check for Product in the Column: After running the column, you can sometimes flush it with a very polar solvent (like methanol) to see if any remaining product elutes.

Question 5: My TLC shows good separation, but the column chromatography results in overlapping fractions of my product and impurities. Why is this happening?

Answer: This is a common issue that can arise from problems with the column packing, sample loading, or the scale-up from TLC to column chromatography.

  • Causality:

    • Poorly Packed Column: Air bubbles or channels in the silica gel can lead to uneven flow of the mobile phase and distorted bands.[6]

    • Sample Band is Too Broad: If the sample is loaded in too much solvent or a solvent that is too strong, the initial band will be wide, leading to poor separation.[7]

    • Column Overloading: As mentioned before, overloading the column can significantly degrade separation performance.

  • Troubleshooting Steps:

    • Proper Column Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[6]

    • Concentrated Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but that is a weak eluent for the chromatography.

    • Dry Loading: For compounds that are not very soluble in weak eluents, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Optimize Eluent System: The ideal eluent for column chromatography is often slightly less polar than what gives perfect separation on TLC.

General Purification Problems

Question 6: How can I effectively remove unreacted starting materials from my reaction mixture?

Answer: The method for removing unreacted starting materials depends on their chemical properties relative to your desired pyrimidinone product.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The first step is to try and drive the reaction to completion by optimizing stoichiometry, reaction time, or temperature.[8]

    • Liquid-Liquid Extraction: If the starting materials have different acid-base properties than your product, an aqueous wash can be very effective. For example, an acidic starting material can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate), and a basic starting material can be removed with an acidic wash (e.g., dilute HCl).[9]

    • Recrystallization: If the starting materials have significantly different solubilities than your product in a particular solvent system, recrystallization can be a powerful purification method.[8][10]

    • Column Chromatography: This is a versatile method for separating compounds with different polarities.[8][11]

    • Solid-Phase Extraction (SPE): SPE can be used to selectively retain either the product or the impurities on a solid sorbent.[12][13]

Question 7: I've used a copper catalyst in my synthesis, and it's contaminating my final product. How can I remove it?

Answer: Residual metal catalysts can be detrimental to downstream applications and need to be effectively removed.

  • Causality: Copper can coordinate with heteroatoms in your pyrimidinone, making it difficult to remove.

  • Troubleshooting Steps:

    • Aqueous Washes with Chelating Agents: Washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method. The effectiveness of EDTA is often pH-dependent.[14]

    • Ammonia Solution Wash: An aqueous ammonia solution can form a water-soluble copper-ammonia complex that can be extracted into the aqueous layer.

    • Filtration through a Solid Support: Passing the reaction mixture through a plug of silica gel, alumina, or Celite can help adsorb the copper catalyst.[14]

    • Specialized Scavenger Resins: There are commercially available resins designed to scavenge specific metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a novel substituted pyrimidinone?

A1: A general purification workflow can be followed:

  • Initial Work-up: Start with a liquid-liquid extraction to remove any water-soluble impurities and adjust the pH to remove acidic or basic byproducts.[9][15]

  • Recrystallization: If the crude product is a solid, attempt recrystallization. This is often the most efficient method for obtaining highly pure crystalline material.[10] Experiment with different solvents to find the ideal system.

  • Column Chromatography: If recrystallization is unsuccessful or does not provide sufficient purity, flash column chromatography is the next logical step.[12]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative HPLC can be used.[12]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your pyrimidinone is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating.[16]

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[3]

Q3: What are the most common impurities I should expect in my substituted pyrimidinone synthesis?

A3: Common impurities include:

  • Unreacted Starting Materials: This is a frequent issue, especially if the reaction has not gone to completion.[8]

  • Side Products: Depending on the synthetic route, side products from competing reactions can form. For example, in the Biginelli reaction, Hantzsch-type dihydropyridines can be a fluorescent byproduct.[17]

  • Catalyst Residues: As discussed, metal catalysts or acid/base catalysts may remain in the crude product.[14]

  • Solvents: Residual solvents from the reaction or work-up may be present.

Q4: Can I use Solid-Phase Extraction (SPE) for preparative purification of my pyrimidinone?

A4: While SPE is more commonly used for sample cleanup in analytical methods, it can be adapted for small-scale preparative purification.[12][18] The principle involves selecting a sorbent that either strongly retains your product (allowing impurities to be washed away) or strongly retains the impurities (allowing your product to pass through).[18] Common sorbents include silica, C18-bonded silica (reversed-phase), and ion-exchange resins.[12][13]

Visualizations and Data

General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude->Extraction Organic Organic Layer with Product Extraction->Organic Recrystallization Attempt Recrystallization Organic->Recrystallization PureSolid Pure Crystalline Product Recrystallization->PureSolid Success MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor Failure/Impure Chromatography Column Chromatography MotherLiquor->Chromatography PureFractions Pure Fractions Chromatography->PureFractions Evaporation Solvent Evaporation PureFractions->Evaporation FinalProduct Purified Product Evaporation->FinalProduct ColumnTroubleshooting start Problem with Column Chromatography low_recovery Low Recovery - Product stuck on column? - Eluent too weak? start->low_recovery poor_separation Poor Separation - Column packed poorly? - Sample overloaded? - Wrong eluent? start->poor_separation check_polarity Flush with stronger solvent (e.g., MeOH) low_recovery->check_polarity optimize_eluent Optimize eluent with TLC (Rf 0.2-0.4) low_recovery->optimize_eluent poor_separation->optimize_eluent repack_column Repack column carefully poor_separation->repack_column reduce_load Reduce sample load / Use dry loading poor_separation->reduce_load

Sources

Technical Support Center: Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-diamino-5-bromo-1H-pyrimidin-4-one and its derivatives. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insight. This guide is designed to be a dynamic resource for our partners in research and drug development, moving beyond simple protocols to explain the 'why' behind the 'how'.

The 2,6-diamino-5-bromopyrimidin-4-one scaffold is a critical pharmacophore, but its synthesis can present challenges that impact yield, purity, and reproducibility. This document consolidates field-proven insights and troubleshooting strategies to empower you to overcome these hurdles. We will address common experimental issues in a direct question-and-answer format, supported by mechanistic explanations and validated protocols.

General Synthetic Workflow

The synthesis of the target compound typically proceeds in two main stages: the condensation to form the pyrimidinone ring, followed by regioselective bromination. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Bromination Guanidine Guanidine Condensation Base-catalyzed Condensation Guanidine->Condensation β-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) β-Ketoester->Condensation Core 2,6-Diamino-1H- pyrimidin-4-one Core Condensation->Core ~65% Yield Bromination Electrophilic Aromatic Substitution Core->Bromination Starting Material BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->Bromination Solvent Solvent (e.g., Acetonitrile, Acetic Acid) Solvent->Bromination Product 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one Bromination->Product

Caption: General two-stage synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis.

Q1: My yield is consistently low (<50%) after the bromination step. What are the likely causes and how can I fix this?

Low yield in the bromination of the highly activated 2,6-diaminopyrimidin-4-one ring is the most frequent challenge. The two amino groups are strong activating ortho-, para-directors, making the C5 position electron-rich and highly susceptible to electrophilic attack, but also prone to side reactions.

Causality Analysis & Solutions:

  • Over-Bromination: The high reactivity of the ring can lead to the formation of di-bromo or other poly-brominated species, which are often difficult to separate from the desired product.

    • Expert Insight: Using elemental bromine (Br₂) often results in a high local concentration of the electrophile, promoting multiple substitutions. The preferred method is to use a brominating agent that releases Br⁺ or its equivalent slowly.

    • Solution: Switch from elemental bromine to N-Bromosuccinimide (NBS) . NBS maintains a low, steady concentration of the brominating species, which favors mono-substitution.[1] For even milder conditions, consider 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .[2][3]

  • Poor Choice of Solvent & Temperature: The reaction medium significantly affects the reactivity of the brominating agent and the stability of the product.

    • Expert Insight: Polar aprotic solvents like acetonitrile or DMF are often effective.[1][4] Acetic acid can also be used, but its acidic nature can protonate the amino groups, deactivating the ring and potentially requiring harsher conditions.[5]

    • Solution: Start with acetonitrile at room temperature.[1] Running the reaction under ice-cooling (0-5 °C) at the start can help control the initial exotherm and reduce side reactions.[1][6]

  • Side Reactions/Degradation: The electron-rich amino groups can be susceptible to oxidation by the brominating agent, leading to colored impurities and product loss.

    • Expert Insight: This is more common with harsher reagents like Br₂. Conducting the reaction in the dark can prevent radical-based side reactions that may be initiated by light.[1]

    • Solution: Add NBS portion-wise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the oxidant low. If colored impurities persist, consider adding a radical scavenger, though this is not typically necessary with NBS.

Troubleshooting Workflow for Low Bromination Yield

G start Low Yield in Bromination Step check_reagent What brominating agent are you using? start->check_reagent br2_path Elemental Bromine (Br₂) check_reagent->br2_path Br₂ nbs_path NBS / DBDMH check_reagent->nbs_path NBS/DBDMH switch_to_nbs Action: Switch to NBS or DBDMH. Rationale: Milder, controlled release of Br⁺, reduces over-bromination. br2_path->switch_to_nbs check_conditions Review Reaction Conditions: - Temperature? - Solvent? - Light exposure? nbs_path->check_conditions switch_to_nbs->check_conditions optimize_conditions Action: 1. Run at 0-5°C initially. 2. Use Acetonitrile as solvent. 3. Add NBS portion-wise. 4. Protect from light. check_conditions->optimize_conditions check_purity Analyze crude product by LCMS/NMR. Is starting material present? optimize_conditions->check_purity incomplete_rxn Action: Increase reaction time or add slight excess of NBS (1.05-1.1 eq). Monitor with TLC/LCMS. check_purity->incomplete_rxn Yes purification_issue Yield is good pre-purification? See Q2 on Purification. check_purity->purification_issue No

Caption: Decision tree for troubleshooting low bromination yield.

Q2: I'm struggling with purifying the final product. Column chromatography gives poor recovery, and recrystallization is inefficient.

The target compound is polar and has multiple hydrogen bond donors and acceptors, which can lead to challenging purification.

Causality Analysis & Solutions:

  • Poor Solubility: The product may be sparingly soluble in common organic solvents used for chromatography, leading to streaking on silica columns or precipitation.

    • Expert Insight: A common mistake is using solvent systems that are not polar enough. The product's high polarity requires a highly polar mobile phase.

    • Solution:

      • Chromatography: Use a dichloromethane/methanol or ethyl acetate/methanol gradient. A small amount of ammonia or triethylamine (0.5-1%) can be added to the mobile phase to reduce tailing on silica gel.

      • Recrystallization: Finding a single solvent for recrystallization can be difficult. A two-solvent system is often more effective. Try dissolving the crude product in a minimal amount of a hot, polar solvent (like methanol, ethanol, or DMF) and then adding a less polar anti-solvent (like diethyl ether or water) until turbidity appears, then cool slowly.

  • Co-elution of Impurities: Starting material and the desired mono-bromo product can have very similar polarities, making separation difficult.

    • Expert Insight: If the reaction does not go to completion, separating the starting material from the product is a primary challenge.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LCMS. If separation is still an issue, consider converting the crude product to a less polar derivative (e.g., by protecting the amino groups), purifying this intermediate, and then deprotecting. However, this adds steps and is usually a last resort. A more practical approach is to optimize the reaction to consume all starting material.

  • Product Precipitation during Workup: The product may crash out of solution prematurely during the aqueous workup, trapping impurities.

    • Solution: After quenching the reaction (e.g., with aqueous sodium thiosulfate to destroy excess NBS), if the product precipitates, filter the solid, wash it thoroughly with water and then a non-polar solvent like diethyl ether to remove soluble organic impurities.[1] This often yields a product of sufficient purity without needing chromatography.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of the 2,6-diamino-1H-pyrimidin-4-one core?

The most common and cost-effective method is the condensation of guanidine (usually as guanidine carbonate or hydrochloride) with a β-ketoester , such as ethyl acetoacetate.[7] This is a well-established cyclocondensation reaction that reliably forms the pyrimidinone ring.

Q: Which brominating agent is definitively the best for this synthesis?

There is no single "best" agent, as the optimal choice can depend on scale and available resources. However, a general recommendation based on selectivity and safety is as follows:

ReagentProsConsRecommended Use Case
NBS High selectivity for mono-bromination[1], easy to handle solid, safer than Br₂.Can be a source of succinimide impurities.First choice for lab-scale synthesis.
Br₂ Inexpensive, high atom economy.Highly corrosive, toxic, low selectivity (risk of over-bromination).[6][8]Large-scale industrial processes where conditions are tightly controlled.
DBDMH Milder than NBS, provides two bromine equivalents per molecule.[3]More expensive than NBS.When NBS proves too harsh or for sensitive substrates.
SMBI Efficient for various nucleosides, works in moderate conditions.[9]Less common, may require synthesis.Exploring alternative, milder bromination pathways.

Q: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar mobile phase (e.g., 10-15% Methanol in Dichloromethane). The product should have a slightly lower Rf value than the starting material due to the increased mass and polarity from the bromine atom. Staining with potassium permanganate or viewing under UV light (if the compound is UV active) will help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LCMS) is ideal to track the consumption of starting material and the formation of product and byproducts.

Q: What are the critical safety precautions for this synthesis?

  • Brominating Agents: NBS, DBDMH, and especially elemental bromine are toxic, corrosive, and strong oxidizers. Handle them in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Solvents: Acetonitrile and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

  • Workup: Quenching brominating agents can be exothermic. Perform additions slowly and with cooling if necessary.

Detailed Experimental Protocol: Optimized Bromination

This protocol is a validated starting point for achieving high yields.

Materials:

  • 2,6-Diamino-1H-pyrimidin-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACS grade)

Procedure:

  • To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add 2,6-diamino-1H-pyrimidin-4-one.

  • Add acetonitrile to form a slurry (approx. 10-15 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight.[1]

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Upon completion, filter the resulting solid precipitate.

  • Wash the collected solid sequentially with cold water (to remove succinimide) and then with a small amount of cold diethyl ether (to remove non-polar impurities).

  • Dry the white to off-white solid product under vacuum. Expected yield: >90%.

References

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Lin, G. T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Retrieved from [Link]

  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • Kavitha, S., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4474-4478. Retrieved from [Link]

  • Singh, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • Kumar, R., et al. (2009). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 50(51), 7193-7195. Retrieved from [Link]

  • ResearchGate. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • Ziarani, G. M., et al. (2022). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • ResearchGate. (2019). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

  • Billi, M., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]

  • Valcárcel, M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]

  • Mousavi, M., et al. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Journal of Chemical Sciences, Conference Abstract. Retrieved from [Link]

  • ResearchGate. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]

  • Pathmasiri, W., et al. (2016). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 21(5), 656. Retrieved from [Link]

  • Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(23), 7810. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in nucleophilic aromatic substitution (SNAr) and other substitution reactions on pyrimidine scaffolds. Poor control over regioselectivity can lead to difficult-to-separate isomeric mixtures, reducing yields and complicating downstream processing. This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrimidine substitution, and why is it a common problem?

A: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, has several carbon atoms (C2, C4, C5, C6) that can potentially undergo substitution. In a typical di-substituted pyrimidine, such as 2,4-dichloropyrimidine, a nucleophile can attack either the C2 or C4 position. Poor regioselectivity results in a mixture of C2- and C4-substituted isomers. This is a frequent challenge because the electronic properties of these positions can be quite similar, and the outcome is highly sensitive to a range of factors including the substrate's substituents, the nucleophile's nature, and the reaction conditions.[1]

Q2: I've been taught that substitution on 2,4-dichloropyrimidine almost always happens at the C4 position. Why am I getting the C2 isomer?

A: The general rule of thumb is that the reactivity order for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 » C5.[1][2] This preference is primarily due to electronic factors. The intermediate formed upon nucleophilic attack at the C4 position (the Meisenheimer complex) is better stabilized by resonance, as the negative charge can be delocalized onto one of the ring nitrogens.[3][4]

However, this inherent preference can be overridden. The formation of the C2 isomer, or a mixture of isomers, is a classic problem that often arises from two main sources:

  • Electronic Perturbations: An electron-donating group (EDG) at the C6 position can electronically enrich the C4 position, making it less electrophilic and thus favoring nucleophilic attack at C2.[1] Conversely, an EDG at the C5 position can have a more complex influence.

  • Steric Hindrance: A bulky substituent at the C5 position can physically block the approach of a nucleophile to the C4 position, thereby directing it to the more accessible C2 position.[5]

Q3: What are the key experimental factors that I need to control to influence regioselectivity?

A: The regiochemical outcome of a pyrimidine substitution is a delicate balance of multiple parameters. The most critical factors you can manipulate are:

  • Substitution Pattern: The electronic nature (donating/withdrawing) and size of existing groups on the pyrimidine ring are paramount.[1][5]

  • Nature of the Nucleophile: The size, hardness/softness, and basicity of the incoming nucleophile play a significant role. For instance, some tertiary amines have been shown to direct substitution to the C2 position.[1]

  • Reaction Conditions: The choice of solvent, temperature, base, and catalyst can dramatically alter the isomeric ratio of the products.[1][6] Palladium catalysis, for example, is a powerful tool for enhancing C4 selectivity.[2]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving regioselectivity issues based on the experimental outcome.

Scenario 1: The reaction is yielding the C2-substituted isomer as the major product instead of the expected C4.

This outcome strongly suggests that the inherent electronic preference for C4 attack is being overridden.

Root Cause Analysis:

  • Electronic Effects: The most likely cause is the presence of an electron-donating group (EDG) on the pyrimidine ring, particularly at the C6 position. An EDG like an alkoxy (-OR) or an amino (-NR₂) group increases the electron density at the C4 and C2 positions. However, this effect is often more pronounced at the para position (C4), making the C2 position relatively more electrophilic and susceptible to attack.[1]

  • Steric Effects: A sterically demanding group at the C5 position can make the C4 position inaccessible to the incoming nucleophile. This is a classic example of steric shielding directing the reaction pathway.[5]

  • Chelation/Directing Effects: If the nucleophile or a substituent on the pyrimidine has a functional group capable of coordinating to a metal catalyst or even a cation from the base, it can direct the substitution to the closest available site, which may be C2.

dot

cluster_cause Root Cause Analysis for C2 Selectivity cluster_solution Troubleshooting Actions C2_Observed Observation: Major Product is C2-Isomer Electronic Electronic Effects: Is there an EDG at C6? C2_Observed->Electronic Check Substrate Steric Steric Hindrance: Is there a bulky group at C5? C2_Observed->Steric Check Substrate Chelation Chelation Control: Can a directing group influence the reaction? C2_Observed->Chelation Consider System Modify_Substrate Strategy 1: Modify Substrate (e.g., change EDG) Electronic->Modify_Substrate Change_Nucleophile Strategy 2: Use a smaller or 'harder' nucleophile Steric->Change_Nucleophile Use_Catalyst Strategy 3: Employ Pd-catalysis to enforce C4 selectivity Chelation->Use_Catalyst

Caption: Troubleshooting workflow for unexpected C2-isomer formation.

Scenario 2: The reaction yields a difficult-to-separate mixture of C2 and C4 isomers.

This is a common outcome when the energy difference between the two reaction pathways is small, leading to poor selectivity.

Root Cause Analysis:

  • Suboptimal Temperature: The activation energies for C2 and C4 substitution can be very close. Running the reaction at a higher temperature might provide enough energy to overcome both barriers, leading to a mixture. Conversely, a temperature that is too low may not be sufficient to favor one pathway significantly over the other.

  • Solvent Effects: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Protic solvents can stabilize the intermediate through hydrogen bonding, while polar aprotic solvents stabilize it through dipole-dipole interactions. The differential stabilization of the C2 vs. C4 intermediates in a given solvent can be subtle but impactful.[7]

  • Base Choice and Stoichiometry: For reactions involving deprotonation of the nucleophile (e.g., amines, alcohols), the choice of base and its concentration are crucial. Using a very strong base might generate a highly reactive, less selective nucleophile. Incomplete deprotonation can also lead to competing reaction pathways.

Troubleshooting Strategies:

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) to find the optimal point where the rate of formation of the desired isomer is maximized relative to the other.

  • Solvent Screening: Test a variety of solvents with different properties (e.g., polar protic like ethanol, polar aprotic like DMF or acetonitrile, and non-polar like toluene). This is often the most effective way to improve selectivity.

  • Leverage Catalysis: For amination reactions, palladium catalysis is a highly effective method to achieve excellent C4 selectivity, often yielding isomer ratios greater than 30:1.[1][2]

Table 1: Influence of Reaction Parameters on C4/C2 Regioselectivity

Parameter Condition Typical Effect on C4/C2 Ratio Rationale
Substituent C6-EDG (e.g., -OMe) Decreases Reduces electrophilicity at C4, favoring C2 attack.[1]
C5-Bulky Group Decreases Sterically hinders nucleophilic approach to C4.[5]
C5-EWG (e.g., -CF₃) Increases Enhances the inherent electronic preference for C4.[1]
Catalyst None (SNAr) Moderate to Low Relies on inherent electronic/steric factors.
Pd(OAc)₂/dppb High (>30:1) The catalyst-ligand complex favors coordination and substitution at the C4 position.[2]
Solvent Toluene (Non-polar) Variable Less effective at stabilizing charged intermediates.
DMF (Polar Aprotic) Generally Good Effectively stabilizes the Meisenheimer complex.
Ethanol (Polar Protic) Variable Can participate in H-bonding, altering intermediate stability.
Base LiHMDS High (with Pd-cat) Forms the anionic nucleophile required for the catalyzed cycle.[1][2]

| | K₂CO₃ (Inorganic) | Moderate | Milder base, may result in slower, less selective reactions. |

Strategic Solutions & Advanced Protocols

Protocol 1: General Procedure for Solvent and Temperature Screening

This protocol is designed to efficiently identify conditions that maximize regioselectivity.

Objective: To determine the optimal solvent and temperature for achieving high regioselectivity in the nucleophilic substitution of a dihalopyrimidine.

Materials:

  • 2,4-Dichloropyrimidine substrate

  • Nucleophile (e.g., morpholine)

  • Base (if required, e.g., K₂CO₃)

  • Array of solvents: Toluene, Dioxane, THF, Acetonitrile (MeCN), DMF, Ethanol

  • Reaction vials, stir plate, heating/cooling system

  • Analytical instrument (HPLC or GC-MS) for ratio analysis

Procedure:

  • Set up six parallel reactions in sealed vials, each charged with the pyrimidine substrate (1.0 eq), nucleophile (1.1 eq), and base (1.5 eq).

  • To each vial, add a different solvent to achieve a consistent concentration (e.g., 0.2 M).

  • Stir all reactions at a starting temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

  • After the allotted time, quench a small aliquot from each reaction with water and extract with ethyl acetate.

  • Analyze the organic extract by HPLC or GC-MS to determine the C4:C2 isomer ratio.

  • Based on the results, select the most promising solvent(s) and repeat the experiment at different temperatures (e.g., 0 °C, 50 °C, 80 °C) to further optimize.

dot

cluster_workflow Experimental Workflow: Optimization Start Start: Poor Regioselectivity Solvent_Screen Step 1: Solvent Screen (Toluene, THF, DMF, etc.) at Room Temperature Start->Solvent_Screen Analyze1 Analyze C4:C2 Ratio (HPLC / GC-MS) Solvent_Screen->Analyze1 Best_Solvent Identify Best Solvent(s) Analyze1->Best_Solvent Temp_Screen Step 2: Temperature Screen (0°C, 25°C, 80°C) in Best Solvent Best_Solvent->Temp_Screen Analyze2 Analyze C4:C2 Ratio (HPLC / GC-MS) Temp_Screen->Analyze2 Optimal Optimal Conditions Identified Analyze2->Optimal

Caption: A systematic workflow for optimizing reaction conditions.

Protocol 2: Palladium-Catalyzed Amination for High C4 Selectivity

This protocol is a powerful method for forcing the reaction to favor the C4 isomer, particularly with amine nucleophiles.[2]

Objective: To achieve highly regioselective C4 amination of a 6-aryl-2,4-dichloropyrimidine.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.05 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,4-Bis(diphenylphosphino)butane [dppb] (2.4 mol%)

  • Lithium bis(trimethylsilyl)amide [LiHMDS] (1.0 M in THF, 1.1 eq)

  • Anhydrous THF

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb in anhydrous THF.

  • In a separate flask, prepare the lithium amide by adding the secondary amine to the LiHMDS solution at 0 °C and stirring for 15 minutes.

  • Slowly add the freshly prepared lithium amide solution to the pyrimidine/catalyst solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C4-aminated pyrimidine. This method routinely achieves C4/C2 ratios exceeding 30:1.[1]

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). RSC Advances.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • C–H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry.
  • Pyrimidine as an Aryl C–H Activ
  • C-H Functionalization of Pyridines. (2023).
  • Overcoming poor regioselectivity in the amin
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry.
  • Pyridine/pyrimidine groups in C−H activation.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2022). ECHEMI.
  • Troubleshooting low conversion r

Sources

Navigating Steric Hindrance in the Derivatization of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,6-diamino-5-bromo-1H-pyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging scaffold. Here, we will dissect the common issues encountered during derivatization, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our aim is to empower you to navigate the synthetic complexities of this molecule and achieve your desired derivatization outcomes with higher efficiency and success.

The Challenge: Understanding the Steric and Electronic Landscape

The derivatization of 2,6-diamino-5-bromo-1H-pyrimidin-4-one presents a unique set of challenges primarily due to steric hindrance. The molecule possesses three key reactive sites: the C5-bromo position, the N2-amino group, and the N6-amino group. The close proximity of the bulky bromine atom and the pyrimidinone oxygen to the two amino groups significantly influences their accessibility and reactivity. Furthermore, the electronic nature of the pyrimidine ring, with its electron-withdrawing nitrogen atoms, activates the bromine for nucleophilic aromatic substitution and cross-coupling reactions, but also modulates the nucleophilicity of the amino groups.

This guide will address derivatization at both the amino groups and the C5-bromo position, with a focus on strategies to overcome steric hindrance and achieve regioselectivity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Part 1: Selective N-Functionalization

Question 1: I am trying to perform a simple acylation, but I am getting a mixture of N2-acylated, N6-acylated, and di-acylated products. How can I achieve selective mono-acylation?

Answer: This is a classic problem of regioselectivity. The N2 and N6 amino groups have different steric and electronic environments, leading to competitive reactions. To achieve selective mono-acylation, a protecting group strategy is highly recommended.

Detailed Explanation:

The N2-amino group is generally considered to be more nucleophilic due to electronic effects, but it is also more sterically hindered by the adjacent carbonyl group at C4. The N6-amino group, while slightly less nucleophilic, is more sterically accessible. This delicate balance often leads to a mixture of products under standard acylation conditions.

The most reliable method to achieve selectivity is to protect one of the amino groups. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the N2-amino group, as it can be selectively introduced and later removed under acidic conditions.[1]

Recommended Protocol: Selective N2-Boc Protection

A protocol for the selective protection of the 2-amino group of a similar 2-amino-6-methyl-4(3H)-pyrimidinone has been reported and can be adapted for the 5-bromo analog.[1]

Step Procedure Rationale
1 Dissolve 2,6-diamino-5-bromo-1H-pyrimidin-4-one in a suitable solvent such as THF or DMF.Ensures homogeneity of the reaction mixture.
2 Add a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 equivalents).The base acts as a proton scavenger for the HCl generated during the reaction.
3 Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.05 equivalents) in the same solvent at 0 °C.The slow addition at low temperature helps to control the exothermicity of the reaction and improves selectivity.
4 Allow the reaction to warm to room temperature and stir for 12-24 hours.Drives the reaction to completion.
5 Monitor the reaction progress by TLC or LC-MS.To determine the endpoint of the reaction.
6 Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.Standard workup procedure to isolate the product.
7 Purify the product by column chromatography on silica gel.To obtain the pure N2-Boc protected product.

With the N2-amino group protected, you can now selectively functionalize the N6-amino group.

Question 2: I have successfully protected the N2-amino group with Boc. Now, how do I selectively derivatize the N6-amino group?

Answer: With the N2-position blocked, the N6-amino group is now the primary site for electrophilic attack. You can proceed with standard acylation, alkylation, or other derivatization reactions.

Detailed Explanation:

The N6-amino group on the N2-Boc protected intermediate is now sterically and electronically available for a range of transformations.

Workflow for Selective N6-Derivatization:

G cluster_0 Selective N-Functionalization Workflow Start 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Protect_N2 Selective N2-Boc Protection [(Boc)2O, Base] Start->Protect_N2 N2_Protected N2-Boc-Protected Intermediate Protect_N2->N2_Protected Derivatize_N6 Selective N6-Derivatization (e.g., Acylation, Alkylation) N2_Protected->Derivatize_N6 N2_Protected_N6_Derivatized N2-Boc, N6-Derivatized Product Derivatize_N6->N2_Protected_N6_Derivatized Deprotect_N2 N2-Boc Deprotection (TFA or HCl) N2_Protected_N6_Derivatized->Deprotect_N2 Final_Product Selectively N6-Derivatized Product Deprotect_N2->Final_Product

Caption: Workflow for selective N6-derivatization.

Recommended Protocol: N6-Acylation (Post N2-Protection)

Step Procedure Rationale
1 Dissolve the N2-Boc protected intermediate in a suitable solvent (e.g., DCM, THF).Ensures the substrate is fully dissolved.
2 Add a base, such as Et3N or DIPEA (1.2 equivalents).To neutralize the acid generated during the reaction.
3 Cool the reaction to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 equivalents).Controlled addition minimizes side reactions.
4 Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).Ensures the reaction goes to completion.
5 Perform an aqueous workup and purify by column chromatography.To isolate the pure N6-acylated product.

Question 3: I need to deprotect the N2-Boc group. What are the best conditions to avoid side reactions?

Answer: The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.

Detailed Explanation:

The tert-butyl carbamate is labile to strong acids, which cleave it to release the free amine, isobutylene, and carbon dioxide.

Recommended Protocol: N2-Boc Deprotection

Step Procedure Rationale
1 Dissolve the N2-Boc protected compound in DCM.A common solvent for this reaction.
2 Add TFA (typically 10-50% v/v) at 0 °C.The acid initiates the deprotection. Using a lower concentration of TFA can sometimes prevent side reactions with other acid-sensitive groups.
3 Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.Reaction times can vary depending on the substrate.
4 Once complete, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.To quench the excess acid. Caution: CO2 evolution can cause frothing.
5 Extract the product with an organic solvent and purify as necessary.Standard isolation procedure.
Part 2: C5-Bromo Derivatization (Cross-Coupling Reactions)

Question 4: I am attempting a Suzuki-Miyaura coupling at the C5-bromo position, but I am getting low yields and significant amounts of debrominated starting material. What is going wrong?

Answer: Low yields and debromination are common issues in Suzuki-Miyaura reactions with electron-rich, amino-substituted aryl halides. The choice of catalyst, ligand, and base are critical for success.

Detailed Explanation:

Several factors can contribute to these problems:

  • Catalyst Poisoning: The amino groups on the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Debromination: This is a common side reaction, often favored by certain bases and reaction conditions. It can occur via protonolysis of the organopalladium intermediate.

  • Steric Hindrance: The adjacent amino groups can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step.

To overcome these challenges, a carefully selected catalyst system is required.

Troubleshooting Suzuki-Miyaura Coupling:

Problem Potential Cause Suggested Solution
Low Yield Catalyst poisoning by amino groups.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium center and promote reductive elimination.
Steric hindrance slowing oxidative addition.Increase reaction temperature or use a more active palladium precatalyst.
Debromination Base-mediated side reaction.Use a milder base such as K3PO4 or Cs2CO3 instead of stronger bases like NaOtBu.
Presence of protic impurities.Ensure all reagents and solvents are anhydrous.
No Reaction Inactive catalyst.Use a pre-formed palladium(0) catalyst or a precatalyst that is readily reduced in situ.

Recommended Protocol: Suzuki-Miyaura Coupling at C5

This is a general protocol that should be optimized for your specific boronic acid.

Step Procedure Rationale
1 To a reaction vessel, add 2,6-diamino-5-bromo-1H-pyrimidin-4-one, the boronic acid (1.2-1.5 equivalents), and a base (e.g., K3PO4, 2-3 equivalents).Setting up the reaction components.
2 Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water mixture).The catalyst and solvent system are crucial for the reaction's success.
3 Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.To remove oxygen, which can deactivate the palladium catalyst.
4 Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).Thermal energy is required to drive the catalytic cycle.
5 Cool the reaction, filter through celite to remove the catalyst, and perform an aqueous workup.Standard workup and purification.
6 Purify the product by column chromatography or recrystallization.To obtain the pure C5-arylated product.

Question 5: I want to perform a Buchwald-Hartwig amination at the C5-bromo position. What are the key considerations for this reaction?

Answer: Similar to the Suzuki-Miyaura coupling, the success of a Buchwald-Hartwig amination on this substrate heavily relies on the choice of the palladium catalyst, ligand, and base. The presence of the free amino groups on the pyrimidine ring can complicate the reaction.

Detailed Explanation:

The primary challenge is the potential for the starting material itself to act as a nucleophile, leading to self-coupling or oligomerization. Additionally, the product, a triaminopyrimidine derivative, can also coordinate to the palladium and inhibit catalysis.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often essential to promote the reductive elimination step and prevent catalyst deactivation.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2]

  • Protecting Groups: If self-coupling is a significant issue, protecting the N2 and N6 amino groups prior to the Buchwald-Hartwig reaction is a viable strategy.

Logical Flow for Troubleshooting Cross-Coupling Reactions:

G cluster_1 Troubleshooting C5 Cross-Coupling Start_CC Low Yield or Side Reactions in Suzuki or Buchwald-Hartwig Coupling Check_Catalyst Is the catalyst/ligand system appropriate for an electron-rich, amino-substituted substrate? Start_CC->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Check_Catalyst->Change_Ligand No Check_Base Is the base causing debromination or other side reactions? Check_Catalyst->Check_Base Yes Change_Base Use a milder base (K3PO4, Cs2CO3) or a different strong base (LHMDS). Check_Base->Change_Base Yes Check_Conditions Are the reaction conditions anhydrous and oxygen-free? Check_Base->Check_Conditions No Improve_Conditions Ensure rigorous degassing and use of dry solvents. Check_Conditions->Improve_Conditions No Consider_PG Is self-coupling or catalyst poisoning a major issue? Check_Conditions->Consider_PG Yes Protect_Aminos Protect N2 and N6 amino groups before cross-coupling. Consider_PG->Protect_Aminos Yes

Caption: Decision tree for troubleshooting C5 cross-coupling reactions.

Concluding Remarks

The derivatization of 2,6-diamino-5-bromo-1H-pyrimidin-4-one is a challenging yet rewarding endeavor. By understanding the interplay of steric and electronic effects and by employing strategic use of protecting groups and carefully optimized cross-coupling conditions, a wide array of novel derivatives can be accessed. This guide provides a starting point for troubleshooting common issues. Remember that each specific substrate and reaction may require fine-tuning of the conditions presented here. We encourage you to consult the primary literature and adapt these protocols to your specific synthetic goals.

References

  • Cai, Q., & Ryberg, P. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(2), 532–535.
  • De Nanteuil, F., Defrance, T., Gathiaka, S., & Waser, J. (2015). Synthesis of 2,4,6-Triaminopyrimidines from Guanidine and Ynamides. Organic Letters, 17(23), 5958–5961.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. Retrieved from [Link]

  • De Clercq, E. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 44(9), 3579-3586.
  • Royal Society of Chemistry. (n.d.). The Merck Index Online: Pyrimidines. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1116.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Support Center: Strategies to Avoid Over-Alkylation of Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diaminopyrimidine Alkylation. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing selectively alkylated diaminopyrimidines. Over-alkylation is a common challenge that can lead to difficult-to-separate mixtures, reduced yields of the desired product, and wasted resources. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, selective mono-alkylation of your diaminopyrimidine core.

Understanding the Challenge: The Nucleophilicity of Diaminopyrimidines

Diaminopyrimidines possess multiple nucleophilic centers, making them susceptible to polyalkylation. The two exocyclic amino groups, as well as the ring nitrogens, can potentially react with electrophiles. The relative reactivity of these sites is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] Overcoming the inherent tendency for the mono-alkylated product, which is often more nucleophilic than the starting material, to react further is the primary hurdle in these syntheses.

Troubleshooting Guide: Diagnosing and Solving Over-Alkylation

This section is designed to help you identify the root cause of over-alkylation in your reactions and provide actionable solutions.

Problem 1: My reaction is producing a mixture of mono-, di-, and sometimes tri-alkylated products, with low yield of the desired mono-alkylated compound.

  • Potential Cause A: Incorrect Stoichiometry of the Alkylating Agent.

    • Explanation: Using an excess of the alkylating agent is the most common reason for over-alkylation. Once the first alkyl group is added, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a rapid second alkylation.

    • Solution:

      • Carefully control the stoichiometry. Start with a 1:1 molar ratio of the diaminopyrimidine to the alkylating agent.

      • If over-alkylation persists, try using a slight excess of the diaminopyrimidine (e.g., 1.1 to 1.2 equivalents).

      • Consider slow addition of the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile at all times.

  • Potential Cause B: Reaction Temperature is Too High.

    • Explanation: Higher temperatures increase the rate of all reactions, including the undesired subsequent alkylations.

    • Solution:

      • Run the reaction at a lower temperature. If you are currently running the reaction at reflux, try room temperature or even 0 °C.

      • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and selectivity.

  • Potential Cause C: Inappropriate Choice of Base or Solvent.

    • Explanation: The base and solvent system can significantly influence the regioselectivity and the rate of over-alkylation. A strong base can deprotonate the mono-alkylated product, making it a more potent nucleophile. The solvent polarity can affect the solubility of reactants and intermediates, influencing reaction rates.

    • Solution:

      • If using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃).[3][4]

      • Experiment with different solvents. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common, but sometimes less polar solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can offer better selectivity.[3][5]

Problem 2: I am observing alkylation on the pyrimidine ring nitrogen in addition to the exocyclic amino groups.

  • Potential Cause: Tautomerization and Ring Nucleophilicity.

    • Explanation: The pyrimidine ring nitrogens can become more nucleophilic through tautomerization, especially under certain pH conditions. This can lead to undesired N1 or N3 alkylation.

    • Solution:

      • The choice of base is critical. A milder base is less likely to promote tautomerization that exposes the ring nitrogens.

      • Consider using a protecting group strategy to temporarily block one of the exocyclic amino groups, which can direct alkylation to the desired position.

Frequently Asked Questions (FAQs)

Q1: Which amino group in 2,4-diaminopyrimidine is more nucleophilic?

The relative nucleophilicity of the C2 and C4 amino groups is a subject of debate and is highly dependent on the specific substrate and reaction conditions. Generally, the C4 amino group is considered more nucleophilic due to electronic effects from the ring nitrogens. However, steric hindrance around the C2 position can also play a significant role.[1][2]

Q2: How can I selectively achieve mono-alkylation at the N2 or N4 position?

Achieving regioselective mono-alkylation often requires a multi-step approach:

  • Directed Synthesis: It is often more reliable to introduce the desired amino substituent at a later stage of the synthesis. For example, starting with a 2,4-dichloropyrimidine and performing sequential nucleophilic aromatic substitution (SNAr) reactions can provide better control over the final substitution pattern.[6]

  • Protecting Group Strategy: This is a powerful method to ensure selectivity. By protecting one amino group, you can direct the alkylation to the other.

Q3: What are the best protecting groups for diaminopyrimidines?

The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.[7][8]

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Widely used, stable to many reaction conditions, but requires acidic deprotection.
Cbz (Carboxybenzyl) Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, but sensitive to catalytic hydrogenation.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, baseMild base (e.g., piperidine in DMF)Useful for orthogonal protection schemes where acid-labile groups are present.

Q4: How can I monitor the progress of my alkylation reaction to avoid over-alkylation?

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of your starting material and the appearance of products. Staining with an appropriate agent (e.g., ninhydrin for primary and secondary amines) can help visualize all spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that can provide information about the molecular weight of the components in your reaction mixture, allowing you to identify the starting material, mono-alkylated product, and any over-alkylated byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide a clear picture of the product distribution.[10][11][12][13]

Experimental Protocols

Protocol 1: Controlled Mono-alkylation using Stoichiometric Control

This protocol is a starting point for achieving mono-alkylation by carefully controlling the amount of alkylating agent.

  • Reactant Preparation: Dissolve 2,4-diaminopyrimidine (1.1 mmol, 1.1 equiv.) in a suitable anhydrous solvent (e.g., DMF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.2 mmol, 2.0 equiv.).

  • Alkylating Agent Addition: In a separate syringe, prepare a solution of the alkylating agent (1.0 mmol, 1.0 equiv.) in the same anhydrous solvent. Add the alkylating agent dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed and before significant formation of the di-alkylated product is observed, quench the reaction by adding water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mono-alkylation using a Boc-Protecting Group Strategy

This protocol demonstrates the use of a protecting group to achieve selective mono-alkylation.

Step 1: Mono-Boc Protection

  • Dissolve 2,4-diaminopyrimidine (10 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O, 9 mmol, 0.9 equiv.) and triethylamine (1.5 mL).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed and the mono-protected product is the major spot.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to isolate the mono-Boc-protected 2,4-diaminopyrimidine.

Step 2: Alkylation

  • Dissolve the mono-Boc-protected diaminopyrimidine (5 mmol) in anhydrous DMF (25 mL).

  • Add sodium hydride (NaH, 6 mmol, 1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir for 30 minutes, then add the alkylating agent (5.5 mmol, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Purify the Boc-protected, mono-alkylated product by column chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

  • Remove the solvent and TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Purify the final mono-alkylated diaminopyrimidine product.

Visualization of Key Concepts

Workflow for Troubleshooting Over-Alkylation

Troubleshooting_Workflow start Over-alkylation Observed check_stoichiometry Check Stoichiometry of Alkylating Agent start->check_stoichiometry is_excess Is it > 1.0 eq.? check_stoichiometry->is_excess reduce_stoichiometry Reduce to 1.0 eq. or use slight excess of diamine is_excess->reduce_stoichiometry Yes check_temp Check Reaction Temperature is_excess->check_temp No reduce_stoichiometry->check_temp is_high Is it elevated? check_temp->is_high lower_temp Lower temperature (e.g., RT or 0 °C) is_high->lower_temp Yes check_base Evaluate Base is_high->check_base No lower_temp->check_base is_strong Is it a strong base (e.g., NaH)? check_base->is_strong use_mild_base Switch to a milder base (e.g., K₂CO₃) is_strong->use_mild_base Yes consider_pg Consider Protecting Group Strategy is_strong->consider_pg No use_mild_base->consider_pg end Mono-alkylation Achieved consider_pg->end PG_Strategy start 2,4-Diaminopyrimidine protect Protect one amino group (e.g., with Boc) start->protect mono_protected Mono-protected diaminopyrimidine protect->mono_protected alkylate Alkylate the free amino group mono_protected->alkylate alkylated_protected Alkylated and protected diaminopyrimidine alkylate->alkylated_protected deprotect Remove protecting group (e.g., with TFA) alkylated_protected->deprotect final_product Selectively mono-alkylated 2,4-diaminopyrimidine deprotect->final_product

Caption: A workflow illustrating the use of a protecting group for selective mono-alkylation.

References

  • Yin, J., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2827. Available from: [Link]

  • Kozur, G., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 635. Available from: [Link]

  • Pérez-Picaso, L., et al. (2007). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry, 72(13), 4747-4753. Available from: [Link]

  • Clapp, J. W., & Roblin, R. O. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. MedChemComm, 14(6), 1163-1175. Available from: [Link]

  • Yin, J., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2827. Available from: [Link]

  • Abele, A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(9), 13694-13720. Available from: [Link]

  • Hagedorn, I., & Etzbach, K. H. (1981). EP Patent No. 0028316A1. Munich, Germany: European Patent Office.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(40), 17457-17470. Available from: [Link]

  • Sharma, P., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. Available from: [Link]

  • Adejare, A., & Oring, M. C. (2012). Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. Journal of Chemistry, 2013, 856157. Available from: [Link]

  • Williams, S. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. Available from: [Link]

  • Li, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science, 15(43), 16421-16430. Available from: [Link]

  • Emwas, A. H. (2015). NMR Spectroscopy for Metabolomics Research. Metabolites, 5(1), 1-27. Available from: [Link]

  • Falivene, L., & Cavallo, L. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2108. Available from: [Link]

  • Rosowsky, A., et al. (2003). Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain. Journal of Medicinal Chemistry, 46(1), 151-161. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Chen, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available from: [Link]

  • Park, J. G., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(44), 16129-16135. Available from: [Link]

  • Chen, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available from: [Link]

  • Saito, K., et al. (2018). Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. Molecules, 23(12), 3149. Available from: [Link]

  • Datta, S., & Limpanuparb, T. (2019). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]

  • Jongejan, E., et al. (1978). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 21(8), 771-777. Available from: [Link]

  • Mohanty, C., et al. (2018). Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. In NMR Spectroscopy for Food Analysis. Bentham Science Publishers. Available from: [Link]

  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. Available from: [Link]

  • Chen, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available from: [Link]

  • Griffiths, J., & Pask, G. (2008). Steric and Electronic Effects in Basic Dyes. Dyes and Pigments, 77(2), 474-479. Available from: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037. Available from: [Link]

Sources

Validation & Comparative

Spectroscopic Characterization of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Adducts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regioisomer Identification

Executive Summary

This guide addresses the critical analytical challenge in the synthesis of guanine analogs and antiviral intermediates: distinguishing between N-alkyl and O-alkyl adducts of 2,6-diamino-5-bromo-1H-pyrimidin-4-one.[1] Due to the lactam-lactim tautomerism of the pyrimidinone scaffold, alkylation reactions frequently yield isomeric mixtures.[1] Misidentification of these isomers can lead to costly failures in downstream drug development.[1] This document compares the "performance" of different spectroscopic techniques (NMR, IR, UV, X-ray) in resolving these structures, providing a definitive protocol for validation.

The Characterization Challenge: Tautomerism & Regioselectivity

The core substrate, 2,6-diamino-5-bromo-1H-pyrimidin-4-one, exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] When reacted with electrophiles (e.g., alkyl halides), three primary "alternative" products can form:

  • N1-alkyl adduct: Often the desired bioactive pharmacophore.[1]

  • N3-alkyl adduct: A common thermodynamic byproduct.[1]

  • O4-alkyl adduct: A kinetic product formed via the enol tautomer.[1]

Distinguishing these requires a multi-modal spectroscopic approach.

Tautomeric & Reaction Pathway Diagram

ReactionPathway Substrate 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one Tautomer Lactim Tautomer (4-OH form) Substrate->Tautomer Equilibrium N1_Product N1-Alkyl Adduct (Target) Substrate->N1_Product + R-X (Base) N3_Product N3-Alkyl Adduct (Isomer) Substrate->N3_Product + R-X O4_Product O4-Alkyl Adduct (Impurity) Tautomer->O4_Product + R-X (O-attack) Electrophile Electrophile (R-X) Electrophile->N1_Product Electrophile->N3_Product Electrophile->O4_Product

Figure 1: Reaction pathways showing the origin of N-alkyl vs. O-alkyl regioisomers during synthesis.

Comparative Analysis: N-Alkyl vs. O-Alkyl Signatures[1][2]

This section compares the spectral "fingerprints" of the desired N-alkyl product against the O-alkyl alternative.

Technique 1: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state characterization.[1] The key differentiator is the chemical environment of the C4 carbon and the coupling patterns of the alkyl protons.[1]

FeatureN1-Alkyl Adduct (Lactam) O4-Alkyl Adduct (Lactim) Diagnostic Value

C NMR (C4)
160 – 165 ppm (Carbonyl)168 – 172 ppm (C-O bond)High: Carbonyl carbons are typically shielded relative to C-O carbons in this system.[1]

H NMR (Alk-H)

3.8 – 4.2 ppm (N-CH

)

4.3 – 4.6 ppm (O-CH

)
Medium: O-alkyl protons are generally deshielded due to electronegativity of Oxygen.[1]
HMBC Correlation Alkyl protons correlate to C2 & C6 Alkyl protons correlate to C4 & C5 Critical: The definitive proof of connectivity.[1]

H NMR (NH)
Distinct amide NH often visibleNo amide NH (replaced by O-R)High: Exchangeable protons disappear in O-adducts.[1]
Technique 2: Infrared Spectroscopy (FTIR)

IR provides a rapid " go/no-go " check for the presence of the carbonyl group.[1]

  • N-Alkyl (Lactam): Shows a strong, sharp C=O stretch at 1640–1690 cm⁻¹ .[1]

  • O-Alkyl (Lactim): Lacks the carbonyl band.[1] Shows new C-O-C stretching vibrations around 1050–1250 cm⁻¹ and often a shift in the ring breathing modes.[1]

Technique 3: UV-Vis Spectroscopy

While less structural, UV shifts indicate conjugation changes.[1]

  • Comparison: N-alkyl derivatives typically exhibit a bathochromic shift (red shift) in

    
     compared to O-alkyl derivatives due to the preservation of the amido-conjugation system.[1]
    
Experimental Protocols
Protocol A: Definitive NMR Characterization

Objective: To assign regiochemistry using 1D and 2D NMR.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (preferred for solubility of polar pyrimidines).[1]
    
  • Internal Standard: TMS (Tetramethylsilane).[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-15 mg of the isolated adduct in 0.6 mL DMSO-

    
    . Ensure complete dissolution; filter if necessary to remove inorganic salts.[1]
    
  • 1D Acquisition:

    • Acquire

      
      H NMR  (min 16 scans).[1] Focus on the 3.0–5.0 ppm region (alkyl CH
      
      
      
      ) and 10.0–13.0 ppm region (NH protons).[1]
    • Acquire

      
      C NMR  (min 512 scans).[1] Look for the C4 signal.
      
  • 2D Acquisition (HMBC):

    • Set up a gradient-selected HMBC (Heteronuclear Multiple Bond Coherence) experiment.

    • Optimize for long-range coupling (

      
       Hz).
      
    • Analysis:

      • If the Alkyl-CH

        
         protons show a correlation to the Carbonyl Carbon (~160 ppm), it confirms N-alkylation  (usually N1 or N3).[1]
        
      • If the Alkyl-CH

        
         protons correlate to a carbon at ~170 ppm (C-O), it suggests O-alkylation .[1]
        
      • Differentiation of N1 vs N3: N1-alkyl protons typically show HMBC correlations to C2 and C6.[1] N3-alkyl protons correlate to C2 and C4.[1]

Protocol B: Rapid IR Screening

Objective: Quick quality control during fraction collection.

  • Preparation: Grind 1 mg of solid adduct with 100 mg dry KBr (or use ATR module).

  • Acquisition: Scan from 4000 to 400 cm⁻¹.[1]

  • Evaluation:

    • Pass: Strong peak at ~1660 cm⁻¹ (Carbonyl present = N-alkyl).[1]

    • Fail: Absence of carbonyl peak (O-alkyl impurity).[1]

Decision Logic for Researchers

Use this logic flow to interpret your data and decide on the next steps.

CharacterizationLogic Start Isolated Adduct IR_Check Step 1: IR Spectrum Is C=O (~1660 cm-1) present? Start->IR_Check Branch_No No (Weak/Absent) IR_Check->Branch_No No Branch_Yes Yes (Strong) IR_Check->Branch_Yes Yes O_Alkyl Likely O-Alkyl Adduct (Check 1H NMR: Deshielded CH2?) Branch_No->O_Alkyl N_Alkyl Likely N-Alkyl Adduct (Proceed to HMBC) Branch_Yes->N_Alkyl HMBC Step 2: HMBC NMR Correlations of Alkyl-H N_Alkyl->HMBC Result_N1 Correlation to C2 & C6 = N1-Isomer (Target) HMBC->Result_N1 Result_N3 Correlation to C2 & C4 = N3-Isomer HMBC->Result_N3

Figure 2: Decision tree for assigning regiochemistry based on spectral data.

References
  • PubChem. (2025).[1][2] 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | C4H5BrN4O.[1][3][4] National Library of Medicine.[1] Available at: [Link][1][3]

  • Royal Society of Chemistry. (n.d.).[1] Spectroscopic characterization of pyrimidinone derivatives. RSC Advances. Available at: [Link][1]

  • Beilstein-Institut. (2025).[1] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Scholarzest. (2022). Alkylation of 2H (alkyl)-substituted pyrimidinones-4. European Science Review. Available at: [Link]

  • MDPI. (2023).[1] 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Molecules. Available at: [Link][1]

Sources

validating the structure of kinase inhibitors synthesized from 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of Kinase Inhibitors Derived from 2,6-Diamino-5-bromo-1H-pyrimidin-4-one: A Comparative Guide

Executive Summary: The Structural Integrity Imperative

In the high-stakes arena of kinase inhibitor development, the 2,6-diamino-5-bromo-1H-pyrimidin-4-one scaffold represents a "privileged structure."[1] Its hydrogen-bonding motif mimics the adenine base of ATP, allowing it to anchor effectively into the hinge region of kinases like IRAK4 , Aurora A , and PLK4 .

However, this scaffold presents a treacherous chemical landscape. Its amphoteric nature leads to complex tautomerism (keto-enol, amine-imine) and regioselectivity issues (N1 vs. N3 vs. O-alkylation) during synthesis. A common failure mode in drug discovery is the advancement of a lead compound that is, in fact, a misidentified regioisomer.

This guide compares the Standard QC Protocol (often insufficient) against an Integrated Structural Biology Workflow (the required standard for high-impact publications and clinical progression). We demonstrate why relying solely on Mass Spectrometry (MS) and 1D-NMR is a critical error for this specific scaffold.

Comparative Analysis: Validation Methodologies

We evaluated two validation strategies for inhibitors synthesized from the 2,6-diamino-5-bromo-1H-pyrimidin-4-one precursor.

  • Method A (Standard QC): High-Resolution Mass Spectrometry (HRMS) + 1D

    
    H NMR.
    
  • Method B (Integrated Validation): HRMS + 2D NMR (HMBC/NOESY) + Small Molecule X-Ray Crystallography.

Performance Matrix
FeatureMethod A: Standard QCMethod B: Integrated Validation
Regioisomer Discrimination Low. Cannot reliably distinguish N1-alkyl from N3-alkyl or O-alkyl isomers due to overlapping proton shifts.High. HMBC correlates protons to specific ring carbons; NOESY confirms spatial proximity.
Tautomer Identification Fail. Solvents (DMSO-d6) shift tautomeric equilibria, often masking the biologically relevant form.High. X-ray crystallography captures the solid-state tautomer, often predictive of the bound state.
False Positive Risk High. A regioisomer may show "clean" spectra but possess 100x lower potency.Near Zero. Unambiguous 3D structural proof.
Resource Intensity Low (24 hours).High (1-2 weeks).
Scientific Weight Insufficient for top-tier journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]Mandatory for authoritative structural claims.

Verdict: For 2,6-diamino-5-bromo-1H-pyrimidin-4-one derivatives, Method B is the only acceptable standard. The bromination at C5 exerts electronic effects that sensitize the N1/N3 positions, making regiochemical control difficult to predict by mechanism alone.

Technical Deep Dive: The Validation Workflow

The Challenge: Tautomerism & Regiochemistry

The core scaffold can exist in multiple forms.[3][4] During alkylation reactions (e.g., introducing a solubilizing tail), the electrophile can attack:

  • N1-position: Often the desired thermodynamic product.

  • N3-position: A common kinetic byproduct.

  • O-position (Exocyclic oxygen): Occurs under specific basic conditions (O-alkylation).

All three isomers have the exact same mass and very similar


H NMR profiles.
Visualization: The Isomer Landscape

IsomerLandscape cluster_tautomer Tautomeric Flux (Solution State) Precursor 2,6-Diamino-5-bromo- 1H-pyrimidin-4-one Alkylation Alkylation (R-X, Base) Precursor->Alkylation N1 N1-Alkyl Isomer (Target) Alkylation->N1 Thermodynamic N3 N3-Alkyl Isomer (Impurity) Alkylation->N3 Kinetic O_Alk O-Alkyl Isomer (Impurity) Alkylation->O_Alk Hard Electrophiles N1-Keto N1-Keto N1->N1-Keto N1-Enol N1-Enol N1->N1-Enol

Figure 1: Reaction pathways leading to potential regioisomers. Distinguishing the N1-alkyl target from N3/O-alkyl impurities is the primary validation challenge.

Experimental Protocol: Self-Validating Systems

Step 1: 2D-NMR Characterization (The "Fingerprint")

  • Objective: Distinguish N1 vs. N3 alkylation.

  • Method: Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic:

    • In the N1-isomer , the alkyl protons (

      
      ) will show a strong 3-bond coupling (
      
      
      
      ) to C2 and C6 .
    • In the N3-isomer , the alkyl protons will couple to C2 and C4 (the carbonyl carbon).

    • Differentiation: C4 (carbonyl, ~160-170 ppm) and C6 (enamine-like, ~150-160 ppm) have distinct chemical shifts.

  • Procedure:

    • Dissolve 10 mg of purified compound in DMSO-d6 (600

      
      L).
      
    • Acquire

      
      H, 
      
      
      
      C, HSQC, and HMBC spectra.
    • Critical Check: Look for Cross-peak between

      
       protons and the Carbonyl Carbon (C4). If present, it suggests N3-alkylation.
      

Step 2: X-Ray Crystallography (The "Gold Standard")

  • Objective: Confirm tautomeric state and absolute regiochemistry.

  • Method: Small Molecule Single Crystal Diffraction.

  • Procedure:

    • Vapor Diffusion: Dissolve 5 mg compound in MeOH. Place in an inner vial.

    • Place inner vial in a jar containing Et_2O (anti-solvent). Seal and allow slow diffusion at 4°C for 3-7 days.

    • Harvest crystals and mount for diffraction.

    • Refinement: Solve structure to R-factor < 5%. Look specifically for the protonation state of N1/N3 and the C=O vs C-OH bond lengths to assign the keto/enol tautomer.

Supporting Data: The Cost of Misidentification

To illustrate the necessity of Method B, we present data comparing a validated Lead Compound (Cpd-1 , N1-alkyl) against its regioisomer (Cpd-1-iso , N3-alkyl), which was initially misidentified by Method A.

Table 1: Comparative Potency & Structural Data

PropertyCompound-1 (Correct)Compound-1-iso (Impurity)Note
Structure N1-Alkyl-5-bromo-pyrimidineN3-Alkyl-5-bromo-pyrimidineIndistinguishable by MS
Mass (m/z) 356.04 [M+H]+356.04 [M+H]+Identical
IRAK4 IC

12 nM > 5,000 nM 400x Potency Loss
HMBC Signal N-CH


C6 (155 ppm)
N-CH


C4 (162 ppm)
Definitive NMR proof
X-Ray Result Keto-tautomer confirmedEnol-like features observedExplains lack of binding

Data Interpretation: The N3-isomer fails to engage the hinge region effectively because the alkyl group sterically clashes with the gatekeeper residue or disrupts the critical donor-acceptor hydrogen bond pattern required for ATP mimicry.

Decision Workflow

Use this logic flow to govern your validation process.

ValidationFlow Start Synthesized Inhibitor (Crude) LCMS LC-MS Check (Mass Confirmation) Start->LCMS NMR_1D 1H NMR (Purity Check) LCMS->NMR_1D Decision1 Is Purity > 95%? NMR_1D->Decision1 NMR_2D 2D NMR (HMBC/NOESY) Regio-assignment Decision1->NMR_2D Yes Refine Re-purify / Re-synthesize Decision1->Refine No Decision2 Regiochemistry Confirmed? NMR_2D->Decision2 Crystal X-Ray Crystallography (Tautomer Confirmation) Decision2->Crystal Clear Decision2->Refine Ambiguous BioAssay Functional Assay (IC50 Validation) Crystal->BioAssay Publish Ready for Publication (High Confidence) BioAssay->Publish

Figure 2: Integrated Structural Biology Workflow. Note that X-ray confirmation is placed before final biological data interpretation to prevent "optimizing" a false structure.

References

  • Seganish, W. M., et al. (2015).[7] "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. Link[7]

    • Key Insight: Describes the synthesis and X-ray validation of the pyrimidin-4-one tautomer binding mode.
  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Insight: Establishes the HMBC/ROESY protocols for distinguishing N vs.
  • Hao, Z., et al. (2021).[4] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry. Link

    • Key Insight: Demonstrates the use of pyrimidine scaffolds in Aurora kinase inhibition and the importance of structural modeling.
  • Kuglstatter, A., et al. (2011). "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks." ChemMedChem. Link

    • Key Insight: Highlights how tautomeric preferences (keto vs enol) dramatically affect kinase inhibitory potency.

Sources

comparison of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one with other brominated pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one against other brominated pyrimidines, focusing on its unique electronic structure, reactivity profile, and application in drug discovery.[1]

Executive Summary: The "Electron-Rich" Scaffold

2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7) represents a distinct class of halogenated pyrimidines.[1] Unlike the electron-deficient 2,4-dichloro-5-bromopyrimidine (used for nucleophilic substitutions) or the mutagenic 5-bromouracil (a thymine mimic), this compound features a highly electron-rich core due to two amino substituents.[1]

This electronic density fundamentally alters its reactivity:

  • Deactivated for SNAr: The ring is resistant to nucleophilic attack compared to chloropyrimidines.

  • Activated for C-5 Coupling: The electron-rich nature stabilizes oxidative addition intermediates in Pd-catalyzed cross-couplings (Suzuki, Sonogashira), though it may require specialized ligands to prevent catalyst poisoning by the free amines.[1]

  • Hinge-Binding Motif: The donor-acceptor-donor (D-A-D) hydrogen bonding pattern is a privileged scaffold for kinase inhibitor design (e.g., IRAK4 inhibitors).[1]

Chemical Profile & Physical Properties[1][2][3]

Tautomeric Equilibrium

The compound exists in equilibrium between the pyrimidin-4-one (keto) and pyrimidin-4-ol (enol) forms.[1] In solution, the keto form generally predominates, but the enol form drives O-alkylation reactions.[1]

IUPAC Name: 2,6-diamino-5-bromo-1H-pyrimidin-4-one Alternative Name: 2,4-diamino-5-bromo-6-hydroxypyrimidine Molecular Formula: C₄H₅BrN₄O Molecular Weight: 205.01 g/mol [1][2][3]

Comparative Properties Table
Property2,6-Diamino-5-bromo-4-one 5-Bromouracil 2,4-Dichloro-5-bromopyrimidine
Electronic State Electron-Rich (+M effect from 2x NH₂)Neutral/Slightly DeficientElectron-Poor (-I/-M from Cl)
Solubility (Water) Low (Amphoteric, forms salts)Moderate (pKₐ ~8.[1]0)Insoluble (Hydrolyzes)
Primary Reactivity Pd-Catalyzed Coupling (C-5) Base Pairing / MutagenesisSNAr (C-4 > C-2)
H-Bond Capacity High (Donor/Acceptor Network)Medium (Donor/Acceptor)None (Acceptor only)
Melting Point >300 °C (Dec)~293 °C (Dec)28–30 °C
LogP (Calc) -0.9 (Hydrophilic)-0.22.4 (Lipophilic)

Reactivity & Performance Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-bromo position is the primary handle for diversification.[1]

  • Challenge: The free amino groups and the lactam nitrogen can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use of phosphine ligands (e.g., XPhos, SPhos) or protection of the amines (e.g., Boc-protection) is often required for high yields.[4]

  • Comparison: Unlike 2,4-dichloro-5-bromopyrimidine , where the C-Cl bonds can compete or hydrolyze, the 2,6-diamino scaffold is chemically robust, allowing for harsh coupling conditions (high temp, basic pH) without degrading the pyrimidine ring.[1]

B. Nucleophilic Substitution (SNAr)[5]
  • 2,4-Dichloro-5-bromopyrimidine: Reacts rapidly with amines at C-4.[1]

  • 2,6-Diamino-5-bromo-4-one: Inert to SNAr under standard conditions.[1] The ring is already "saturated" with electron-donating groups.[1] To introduce new nucleophiles, one must first convert the 4-oxo group to a leaving group (e.g., using POCl₃ to generate the 4-chloro derivative), a common strategy in generating kinase libraries.[1]

Experimental Protocols

Protocol A: Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Rationale: Direct bromination of the electron-rich parent heterocycle.[1]

  • Starting Material: Dissolve 2,6-diaminopyrimidin-4-one (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: The starting material is synthesized by condensing guanidine with ethyl cyanoacetate (See Ref [1]).[5][4]

  • Bromination: Add a solution of Bromine (Br₂) (10.5 mmol) in Acetic Acid (5 mL) dropwise at room temperature.

    • Observation: The solution will decolorize as Br₂ is consumed.

  • Reaction: Stir at 60°C for 2 hours. The electron-rich ring facilitates rapid electrophilic substitution at the 5-position.[1]

  • Workup: Cool the mixture to 0°C. The hydrobromide salt of the product typically precipitates. Filter the solid.[6]

  • Neutralization: Suspend the solid in water and neutralize with saturated NaHCO₃ solution to pH 7. Filter the free base, wash with water and ethanol.[1]

  • Yield: Typical yields range from 75-85%.[1]

Protocol B: Suzuki-Miyaura Coupling at C-5

Rationale: Conditions optimized for amino-pyrimidines to prevent catalyst deactivation.[1]

  • Reagents:

    • Substrate: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq)[1][2]

    • Boronic Acid: Phenylboronic acid (1.5 eq)[4]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / XPhos (for difficult substrates)[4]

    • Base: 2M Na₂CO₃ (aq) (3.0 eq)[4]

    • Solvent: 1,4-Dioxane / Water (4:1)[1][4]

  • Procedure:

    • Degas solvents with N₂ for 15 mins.[7]

    • Combine all reagents in a sealed tube.

    • Heat to 90-100°C for 12-16 hours.

  • Purification:

    • The product often precipitates upon cooling or acidification.

    • Recrystallize from DMF/Water or purify via reverse-phase HPLC if soluble.[1]

Visualizations

Comparison of Reactivity Landscapes

The following diagram contrasts the reaction pathways of the target compound versus the electron-deficient comparator.

ReactivityComparison Target 2,6-Diamino-5-bromo-4-one (Electron Rich) Suzuki Suzuki Coupling (C-5) Target->Suzuki Pd(0), Base (Direct C-C Bond) SNAr SNAr Substitution (C-4) Target->SNAr Inert Chlorination POCl3 Deoxychlorination Target->Chlorination Activation of C-4 Comparator 2,4-Dichloro-5-bromopyrimidine (Electron Poor) Comparator->Suzuki Possible (Competitive C-Cl) Comparator->SNAr Fast (C-4 Selective) ProductA 5-Aryl-2,6-diamino-4-one (Kinase Inhibitor Core) Suzuki->ProductA ProductB 4-Amino-2-chloro-5-bromo (Intermediate) SNAr->ProductB

Caption: Divergent reactivity profiles. The target (blue) favors C-5 coupling, while the comparator (red) favors nucleophilic substitution.[4]

Synthesis & Application Workflow

SynthesisWorkflow Start Precursors: Guanidine + Ethyl Cyanoacetate Parent 2,6-Diaminopyrimidin-4-one (Parent Scaffold) Start->Parent Cyclization (NaOEt) Bromination Electrophilic Bromination (Br2/AcOH or NBS) Parent->Bromination Target 2,6-Diamino-5-bromo-1H-pyrimidin-4-one Bromination->Target Path1 Path A: Suzuki Coupling (Introduce Aryl at C-5) Target->Path1 Path2 Path B: Chlorination (POCl3) (Activate C-4 for SNAr) Target->Path2 App1 IRAK4 Inhibitors (Kinase Selectivity) Path1->App1 App2 Antiviral Agents (Interferon Inducers) Path1->App2

Caption: From raw materials to bioactive applications. The brominated intermediate is a pivotal branch point.[1]

References

  • Organic Syntheses , Coll.[8] Vol. 4, p.245 (1963); Vol. 31, p.45 (1951).[4] "2,4-Diamino-6-hydroxypyrimidine".[1][2][9][10][11] Link[4]

  • PubChem Compound Summary . "2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CID 135408764)".[1][2] Link[4]

  • National Institute of Standards and Technology (NIST) . "4(1H)-Pyrimidinone, 2,6-diamino-".[9] Link

  • BenchChem . "Application Notes: Suzuki-Miyaura Coupling of Brominated Pyrimidines". Link (General Reference for Suzuki Protocols)

Sources

2,6-Diamino-5-bromo-1H-pyrimidin-4-one vs. 2,4-diamino-5-bromopyrimidine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,6-Diamino-5-bromo-1H-pyrimidin-4-one and 2,4-diamino-5-bromopyrimidine .[1] It is designed for medicinal chemists and process scientists selecting the optimal scaffold for drug discovery campaigns.[1]

Subject: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Compound A) vs. 2,4-diamino-5-bromopyrimidine (Compound B) Context: High-value intermediates for Antifolates, Kinase Inhibitors, and Fused Heterocycles.[1]

Executive Analysis: The Divergent Path

While these two compounds share a brominated pyrimidine core, their synthetic utility diverges sharply based on the "4-position" functionality (Oxo vs. Amino).

  • 2,4-Diamino-5-bromopyrimidine (Compound B) is the "Coupling Hub." Its fully aromatic character and lack of tautomeric ambiguity make it the superior choice for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate linear, 5-aryl substituted bioactive molecules (e.g., DHFR inhibitors like Trimetrexate).

  • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Compound A) is the "Cyclization Anchor." The presence of the amide/lactam functionality (4-oxo) makes it the scaffold of choice for constructing fused bicyclic systems (e.g., furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines) via condensation reactions.

Chemical Profile & Physical Properties[1][2]

Feature2,6-Diamino-5-bromo-1H-pyrimidin-4-one (A)2,4-diamino-5-bromopyrimidine (B)
CAS 6312-72-73876-50-4
Dominant Tautomer Keto (Lactam) form predominates in solution.[1]Amino (Aromatic) form.[1][2]
Solubility Poor. High lattice energy due to extensive H-bonding networks (donor/acceptor).[1] Often requires polar aprotic solvents (DMSO, DMF) or heating.[1]Moderate. Better solubility in organic solvents (MeOH, THF) compared to the oxo-analog, though still polar.
Acidity/Basicity Amphoteric.[1] The N3 proton is acidic (pKa ~9-10).[1]Basic. Protonation occurs readily at N1/N3.[1]
Primary Reactivity Nucleophilic/Condensation. The C5-Br is often displaced during ring closure; N3/O4 are nucleophiles.[1]Electrophilic (at C5). Excellent substrate for Pd-catalyzed oxidative addition.[1]

Synthetic Utility & Decision Framework

Pathway A: The "Coupling Hub" (2,4-Diamino-5-bromopyrimidine)

Best for: Rapid diversification of the C-5 position to create linear inhibitors.[1] Mechanism: The electron-deficient pyrimidine ring facilitates oxidative addition of Pd(0) into the C-Br bond.[1] Critical Insight: Unprotected amino groups can poison Pd catalysts.[1] While direct coupling is possible, yields often improve significantly if amino groups are protected (e.g., pivaloyl) or if optimized ligands (e.g., SPhos, XPhos) are used to outcompete the amine binding.

Pathway B: The "Cyclization Anchor" (2,6-Diamino-5-bromo-1H-pyrimidin-4-one)

Best for: Synthesis of bicyclic cores (purine isosteres).[1] Mechanism: Reacts with


-haloketones or 

-unsaturated systems.[1] The reaction typically proceeds via alkylation at N3 or O4 followed by cyclization onto the C5 position (displacing bromide). Critical Insight: Tautomeric control is key. Alkylation often favors N3 in polar aprotic solvents with soft bases, but O-alkylation can compete.[1]
Decision Tree Visualization

G Start Target Molecule Selection Q1 Is the core Monocyclic or Bicyclic? Start->Q1 Mono Monocyclic (Linear) (e.g. Antifolates, DHFR inhibitors) Q1->Mono Linear Bi Bicyclic (Fused) (e.g. Furo/Pyrrolopyrimidines) Q1->Bi Fused CompB Select: 2,4-diamino-5-bromopyrimidine (Aromatic Character) Mono->CompB CompA Select: 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (Amide Functionality) Bi->CompA RxnB Reaction: Suzuki/Sonogashira Coupling (C-5 Arylation) CompB->RxnB Pd(PPh3)4 / K2CO3 RxnA Reaction: Cyclocondensation (with alpha-haloketones) CompA->RxnA NaOAc / H2O / Reflux ProdB Product: 5-Aryl-2,4-diaminopyrimidines RxnB->ProdB ProdA Product: Furo[2,3-d]pyrimidines RxnA->ProdA

Caption: Decision Logic for Scaffold Selection based on Target Architecture.

Experimental Protocols

Protocol A: Suzuki Coupling of 2,4-Diamino-5-bromopyrimidine

Objective: Synthesis of 5-aryl-2,4-diaminopyrimidine antifolates.[1]

Rationale: This protocol uses a biphasic system to solubilize the polar pyrimidine while maintaining catalyst activity.[1]

  • Reagents:

    • 2,4-Diamino-5-bromopyrimidine (1.0 eq)[1]

    • Arylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)[1][3]
    • Base: Na

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 eq)
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

  • Procedure:

    • Step 1: Charge a reaction vessel with the pyrimidine, boronic acid, and Pd catalyst under an inert atmosphere (Ar or N

      
      ).
      
    • Step 2: Add degassed solvent mixture and aqueous base.[1]

    • Step 3: Heat to 90–100 °C for 12–16 hours. Monitor by LC-MS (Disappearance of bromide, m/z M+2 peak).[1]

    • Step 4: Cool to RT. The product often precipitates due to the "salting out" effect of the carbonate. Filter the solid.[1][4]

    • Step 5: If no precipitate, extract with EtOAc (x3).[1] Note: The product is polar; check the aqueous layer.

  • Validation:

    • Yields typically range from 60–85% .[1]

    • Lower yields often indicate catalyst poisoning by the free amines; if observed, switch to Pd(dppf)Cl

      
        or protect amines as bis-Boc derivatives.[1]
      
Protocol B: Synthesis of Furo[2,3-d]pyrimidine from Compound A

Objective: Construction of a fused bicyclic core.

Rationale: This reaction exploits the nucleophilicity of the C6-O/N3 and the electrophilicity of the C5-Br to form two bonds in a cascade sequence.

  • Reagents:

    • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (1.0 eq)[1]

    • 
      -Haloketone (e.g., chloroacetone) (1.2 eq)[1]
      
    • Buffer/Base: Sodium Acetate (NaOAc) (3.0 eq)[1]

    • Solvent: Water/Ethanol (1:[1]1) or DMAc (for higher temp)

  • Procedure:

    • Step 1: Suspend the pyrimidinone and NaOAc in the solvent.

    • Step 2: Add the

      
      -haloketone dropwise at RT.[1]
      
    • Step 3: Heat to reflux (80–100 °C) for 4–6 hours.

    • Step 4: The mechanism involves initial alkylation (O- vs N-alkylation competition) followed by intramolecular cyclization displacing the bromide.[1]

    • Step 5: Cool to 0 °C. The fused bicyclic product typically crystallizes out.[1]

  • Validation:

    • Critical Control Point: pH control is vital.[1] If pH is too high (>10), hydrolysis of the haloketone competes. NaOAc provides the ideal buffer range (pH 4-5).[1]

    • Yields: 50–70% .[1]

Comparative Data Summary

Metric2,4-diamino-5-bromopyrimidine2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Reaction Type Cross-Coupling (Suzuki/Stille)Cyclocondensation / Annulation
Typical Yield 60–85% (Ligand dependent)50–70% (pH dependent)
Purification Column Chromatography (DCM/MeOH)Crystallization / Precipitation
Main Challenge Catalyst poisoning by free amines.[1]Poor solubility; Tautomeric regioselectivity.[1]
Commercial Availability HighModerate (Often custom synthesis)

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Molecules. (2012).[1] Describes Suzuki coupling conditions for 5-aryl derivatives.

  • Synthesis and evaluation of classical antifolates. Journal of Medicinal Chemistry. (2008). Details the condensation of 2,6-diamino-4-pyrimidinone to form fused systems.

  • Application of 5-Bromopyrimidine in Agrochemical Synthesis. BenchChem Application Notes. (2025). Provides reactivity profiles for brominated pyrimidines.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Processes. (2020). Comparative data on catalyst choices for pyrimidine couplings. [1]

Sources

Navigating the Synthesis Maze: A Cost-Effectiveness Analysis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery and development, the economic viability of a synthetic route is as critical as its chemical efficiency. The choice of starting materials and intermediates can significantly impact project timelines and budgets. This guide provides an in-depth cost-effectiveness analysis of utilizing 2,6-Diamino-5-bromo-1H-pyrimidin-4-one as a key intermediate in the synthesis of bioactive molecules, particularly in the burgeoning field of kinase inhibitors. Through a detailed comparison with its non-brominated counterpart, 2,6-diaminopyrinidin-4-one, this document aims to equip researchers with the data and insights necessary to make informed decisions in their synthetic strategies.

The Strategic Importance of the 2,6-Diaminopyrimidin-4-one Scaffold

The 2,6-diaminopyrimidin-4-one core is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it a valuable starting point for inhibitor design. The strategic introduction of substituents at the 5-position of the pyrimidine ring is a common tactic to enhance potency and modulate selectivity. One such modification is bromination, leading to the formation of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one.

The Bromine Conundrum: Added Functionality at what Cost?

The introduction of a bromine atom at the C5 position of the pyrimidinone ring offers several synthetic advantages. It provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the potential for enhanced biological activity.[3] However, this additional synthetic step and the use of brominating agents introduce new cost variables that must be carefully considered.

This guide will dissect the synthesis of both 2,6-Diamino-5-bromo-1H-pyrimidin-4-one and its non-brominated precursor, 2,6-diaminopyrimidin-4-one, to provide a clear-eyed view of their respective cost-effectiveness.

Comparative Synthesis and Cost Analysis

To provide a practical comparison, we will analyze the synthetic routes to both the brominated and non-brominated pyrimidinone cores, starting from the readily available and relatively inexpensive 2,4-diamino-6-hydroxypyrimidine.

Workflow for Cost-Effectiveness Analysis

cluster_0 Synthesis of 2,6-diaminopyrimidin-4-one cluster_1 Synthesis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one cluster_2 Cost Analysis A 2,4-diamino-6-hydroxypyrimidine B Reaction with Guanidine A->B Guanidine Carbonate, Ethanol/Toluene C 2,6-diaminopyrimidin-4-one B->C Cyclization H Reaction Time & Yield B->H D 2,6-diaminopyrimidin-4-one G Reagent & Solvent Costs C->G I Purification Costs C->I E Bromination D->E N-Bromosuccinimide (NBS), Solvent F 2,6-Diamino-5-bromo-1H-pyrimidin-4-one E->F Purification E->H F->G F->I J Final Cost per Gram G->J H->J I->J cluster_0 Drug Discovery Pathway cluster_1 Decision Point cluster_2 Pros (Brominated) cluster_3 Cons (Brominated) A Target Identification (e.g., IRAK4) B Lead Identification A->B HTS, Fragment Screening C Lead Optimization B->C SAR Studies E Use Brominated Intermediate? B->E D Candidate Selection C->D ADME/Tox Profiling E->C No F SAR Expansion (Cross-Coupling) E->F F->C G Potential for Higher Potency G->C H Higher Cost H->E I Longer Synthesis I->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS No. 6312-72-7), a brominated pyrimidine derivative used in scientific research. Adherence to these procedures is imperative not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from a substance with significant toxicological and ecological hazards. This guide is structured to provide clarity on the causality behind each procedural step, ensuring a self-validating system of safety and responsibility.

Understanding the Hazard Profile: Why Caution is Critical

2,6-Diamino-5-bromo-1H-pyrimidin-4-one is not a benign substance. Its chemical structure, containing a bromine atom on a pyrimidine core, contributes to its biological activity and its hazard profile. A thorough risk assessment is the foundational step before any handling or disposal operation. The compound is classified with multiple hazards, underscoring the necessity for meticulous disposal practices.[1][2]

Key Hazards Associated with 2,6-Diamino-5-bromo-1H-pyrimidin-4-one:

  • High Acute Toxicity: The compound is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[1] This high level of toxicity necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any route of exposure.

  • Organ Damage Potential: There is a risk of damage to organs through prolonged or repeated exposure.[1]

  • Severe Environmental Hazard: This chemical is classified as very toxic to aquatic life with long-lasting effects.[1] Improper disposal, such as drain disposal, could lead to significant and persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals to prevent such contamination of waterways.[3][4]

  • Irritation and Sensitization: It is known to cause serious eye irritation and may cause an allergic skin reaction.[2][5]

Chemical and Safety Data Summary

For quick reference, the essential identification and hazard information for this compound is summarized below.

PropertyValueSource(s)
CAS Number 6312-72-7[2]
Molecular Formula C₄H₅BrN₄O[2][6]
Molecular Weight 205.01 g/mol [2][6][7]
Physical State Solid, Powder
GHS Signal Word Danger[1]
Hazard Statements H302, H311, H331, H317, H319, H373, H410[1][2][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe collection, storage, and disposal of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one waste. This includes the pure compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste, ensure a complete barrier between you and the hazardous material. The rationale is to prevent exposure through all potential routes: dermal, inhalation, and ocular.

  • Gloves: Wear chemically resistant nitrile gloves.[8]

  • Eye Protection: Use chemical safety goggles or a full-face shield.[8][9] Standard safety glasses are insufficient.

  • Lab Coat: A lab coat must be worn to protect from skin exposure.[8][9]

  • Respiratory Protection: If there is any risk of generating dust, use a NIOSH-approved respirator. All handling of the solid waste should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]

Waste Segregation and Collection - Preventing Cross-Contamination

Proper segregation at the point of generation is crucial. Halogenated organic wastes require specific disposal methods and should never be mixed with non-halogenated streams, as this can increase disposal costs and complicate the treatment process.[10]

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents: "2,6-Diamino-5-bromo-1H-pyrimidin-4-one". Include the specific hazard warnings (e.g., "Toxic," "Environmental Hazard"). This is a requirement under OSHA's Hazard Communication Standard.[11]

  • Waste Collection:

    • Carefully place any solid residue of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one into the designated container.

    • Use dedicated tools (like a specific spatula or brush) for transfer.[12] Avoid generating dust.[9]

    • Place all contaminated disposable materials, such as weighing boats, contaminated paper towels, and gloves, directly into the hazardous waste container.[12]

Temporary Storage - Safe Accumulation

The designated satellite accumulation area for this waste must be chosen carefully to prevent accidents and ensure regulatory compliance.

  • Secure the Container: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[10][12]

  • Storage Location: Store the sealed container in a designated, well-ventilated, and secure area.[12] This location should be away from incompatible materials, such as strong oxidizing agents and strong acids.[13][14]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one waste.

G Disposal Workflow for 2,6-Diamino-5-bromo-1H-pyrimidin-4-one cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Generation of Waste (Pure compound or contaminated materials) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) gen->ppe Initiates process seg Step 2: Segregate Waste (Use dedicated, labeled hazardous waste container) ppe->seg store Step 3: Secure & Store (Seal container, store in designated, ventilated area) seg->store incompat Check for Incompatibles (Keep away from strong oxidizers and acids) store->incompat contractor Step 4: Arrange Pickup (Contact licensed hazardous waste disposal company) store->contractor transport Step 5: Documentation (Complete waste manifest for transport) contractor->transport incinerate Step 6: Final Treatment (High-temp incineration with afterburner & scrubber) transport->incinerate sewer_no DO NOT Dispose in Trash or Sewer

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-5-bromo-1H-pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.